H-D-Val-OtBu.HCl
Descripción
Propiedades
IUPAC Name |
tert-butyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVQIHTTVPKFS-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104944-18-5 | |
| Record name | H-D-Val-OtBu hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Val-OtBu.HCl: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of H-D-Val-OtBu.HCl (D-Valine tert-butyl ester hydrochloride). The information is intended to support research and development efforts in the fields of peptide synthesis, medicinal chemistry, and materials science.
Chemical Properties and Structure
This compound is the hydrochloride salt of the tert-butyl ester of D-valine, an unnatural amino acid. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during chemical synthesis, particularly in peptide synthesis.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, simplifying its handling and application in various experimental settings.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ClNO₂ | [2][3][4] |
| Molecular Weight | 209.71 g/mol | [3][4] |
| CAS Number | 104944-18-5 | [2][3][4] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 144-146 °C | [5] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | -20°C | [4][5] |
| Canonical SMILES | CC(C)--INVALID-LINK--OC(C)(C)C)N.Cl | [7] |
| InChI Key | AUIVQIHTTVPKFS-OGFXRTJISA-N | [3] |
Structural Information
The chemical structure of this compound consists of a D-valine core, where the carboxylic acid group is esterified with a tert-butyl group, and the alpha-amino group is protonated to form a hydrochloride salt.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the esterification of D-valine with isobutylene (B52900) in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. The following is a general experimental protocol based on established methods for the synthesis of amino acid tert-butyl esters.
Materials:
-
D-Valine
-
Isobutylene
-
Dioxane (or another suitable solvent)
-
p-Toluenesulfonic acid (PTSA) or another strong acid catalyst
-
10% Sodium bicarbonate solution
-
Brine
-
Dry ether
-
Hydrogen chloride (HCl) gas or a solution of HCl in a non-protic solvent
Procedure:
-
Esterification: In a pressure vessel (autoclave), dissolve D-valine in dioxane.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Introduce isobutylene into the reaction mixture.
-
Seal the vessel and stir the mixture at room temperature for 4-5 days.
-
After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst.
-
Perform subsequent washes with water and brine to remove any remaining impurities.
-
Remove the solvent under vacuum to obtain the free base of D-valine tert-butyl ester.
-
Salt Formation: Dissolve the resulting free amine in approximately 10 volumes of dry ether.
-
Cool the solution to -20°C.
-
Slowly add one equivalent of a 1N HCl solution in ether (prepared by dissolving HCl gas in dry ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Remove the ether under vacuum to yield this compound as a solid.
Note: This is a general procedure and may require optimization for specific laboratory conditions and desired scale.
Purification and Analysis
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether, to obtain a product of high purity.
Analysis: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound. A certificate of analysis for a commercial sample of this compound indicates that the ¹H NMR spectrum is consistent with its structure.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and confirm its identity.
-
Melting Point Analysis: The melting point of the synthesized compound can be compared to the literature value to assess its purity.
Applications and Research Areas
This compound is a valuable building block in organic synthesis, particularly in the construction of peptides and peptidomimetics. Its protected carboxylic acid group allows for selective reactions at the amino group, making it an essential reagent in solid-phase and solution-phase peptide synthesis.
D-amino acids and their derivatives, such as this compound, are of significant interest in drug discovery. The incorporation of D-amino acids into peptides can enhance their resistance to enzymatic degradation, thereby increasing their in vivo half-life and therapeutic potential. D-Valine itself has been noted for its presence in the structure of the antitumor drug Actinomycin D.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Applications Overview
This diagram provides a logical overview of the key application areas for this compound.
Caption: Key application areas of this compound.
Safety and Handling
This compound is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical entity for researchers in the fields of synthetic chemistry and drug development. Its well-defined chemical properties and utility as a protected amino acid building block make it an important tool for the creation of novel peptides, peptidomimetics, and other chiral molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in future research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to D-Valine tert-butyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Valine tert-butyl ester hydrochloride, a key chiral building block in pharmaceutical and chemical research. This document details its chemical properties, applications, and relevant experimental protocols, presenting data in a clear and accessible format for laboratory and development use.
Chemical Identity and Properties
D-Valine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of D-valine, a non-proteinogenic stereoisomer of the essential amino acid L-valine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted reactions during chemical synthesis.[1] This protection is particularly valuable in peptide synthesis and the development of complex organic molecules.[1] The hydrochloride salt form generally enhances the compound's stability and handling characteristics.[1]
Table 1: Physicochemical Properties of D-Valine tert-butyl ester hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 104944-18-5 | [2][3] |
| Molecular Formula | C₉H₁₉NO₂·HCl | [2] |
| Molecular Weight | 209.71 g/mol | [2] |
| Appearance | White to almost white powder or crystals | [4] |
| Purity | ≥95% | [5] |
| Storage Temperature | -20°C | [5] |
Table 2: Spectroscopic Data for Valine Derivatives
While a complete set of spectra for D-Valine tert-butyl ester hydrochloride is not available in a single public source, the following provides an indication of expected spectral characteristics based on available data for similar compounds. Researchers should acquire their own analytical data for lot-specific characterization.
| Spectroscopy | Observed Features (for related structures) | Reference(s) |
| ¹H NMR | Spectra for L-Valine tert-butyl ester hydrochloride are available and would be expected to be identical for the D-enantiomer. | [6] |
| ¹³C NMR | Chemical shifts for L-Valine show characteristic peaks for the carbonyl, alpha-carbon, and side-chain carbons. | [7][8] |
| IR (ATR) | Spectra for D-Valine tert-butyl ester hydrochloride are available, showing characteristic stretches for N-H, C-H, C=O, and C-O bonds. | [9] |
| Mass Spectrometry | The exact mass is 209.118257 g/mol . | [9] |
Applications in Research and Development
The primary application of D-Valine tert-butyl ester hydrochloride is as a chiral intermediate in organic synthesis, particularly in the pharmaceutical industry.
-
Peptide Synthesis : As a protected amino acid, it serves as a crucial building block in the synthesis of peptides.[10] The tert-butyl ester protects the C-terminus while the N-terminus can be coupled with other amino acids. This is fundamental in solid-phase peptide synthesis (SPPS).[11]
-
Chiral Auxiliary : Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[12] D-Valine derivatives can be used to introduce chirality in the synthesis of complex molecules.[13]
-
Pharmaceutical Intermediate : It is used as an intermediate in the synthesis of various bioactive molecules and drug candidates, including some reported to have antitumor properties.[5] The incorporation of the D-valine moiety can influence the pharmacological properties of a drug.
Experimental Protocols
The following are representative experimental protocols for the synthesis of amino acid tert-butyl esters and their use in peptide synthesis. These are generalized procedures and may require optimization for specific laboratory conditions and scales.
3.1. General Synthesis of Amino Acid tert-Butyl Ester Hydrochlorides
This protocol is based on the general method of esterification of amino acids using isobutylene (B52900) and an acid catalyst.[14]
Materials:
-
D-Valine
-
Dioxane (or another suitable solvent)
-
p-Toluenesulfonic acid (PTSA) or another strong acid catalyst
-
Isobutylene (liquefied gas or generated in situ)
-
10% Sodium bicarbonate solution
-
Brine
-
Dry ether
-
HCl gas or a solution of HCl in ether
Procedure:
-
Suspend D-Valine in a suitable solvent such as dioxane in a pressure-rated vessel (autoclave).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (e.g., 1.5-2 equivalents).
-
Introduce isobutylene into the sealed reactor (e.g., 300ml for a 25g scale).
-
Stir the reaction mixture at room temperature for 4-5 days. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, carefully vent the excess isobutylene.
-
Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Separate the organic layer and remove the solvent under vacuum to obtain the D-Valine tert-butyl ester as a free base.
-
Dissolve the free base in approximately 10 volumes of dry ether and cool the solution to -20°C.
-
Slowly add one equivalent of a standardized HCl solution in ether.
-
The hydrochloride salt will precipitate. The solvent can be removed under vacuum to afford the final product.
3.2. Use in Solid-Phase Peptide Synthesis (SPPS) - A General Workflow
D-Valine tert-butyl ester hydrochloride would typically be N-terminally protected (e.g., with Fmoc or Boc) before being used in SPPS. The following is a conceptual workflow for incorporating an amino acid into a growing peptide chain using Fmoc chemistry.
Workflow:
-
Resin Preparation : Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is attached.
-
Deprotection : Remove the N-terminal Fmoc protecting group from the resin-bound amino acid using a mild base, typically a solution of piperidine (B6355638) in DMF.[15]
-
Activation and Coupling : Activate the carboxylic acid of the next amino acid to be added (in this case, an N-protected D-Valine derivative) using a coupling reagent (e.g., HATU, HOBt/DIC). Introduce the activated amino acid to the resin to form a new peptide bond.
-
Washing : Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat : Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection : Once the peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups (including the tert-butyl ester) using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[16]
Visualizations
4.1. Synthesis of D-Valine tert-butyl ester hydrochloride
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. D-Valine tert-butyl ester hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. L -Valine tert-butyl ester = 99.0 13518-40-6 [sigmaaldrich.com]
- 5. D-Valine tert-butyl ester hydrochloride, 95% | Fisher Scientific [fishersci.ca]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. bmse000052 L-Valine at BMRB [bmrb.io]
- 8. hmdb.ca [hmdb.ca]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. chemimpex.com [chemimpex.com]
- 11. biosynth.com [biosynth.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 14. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 15. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
The Role of H-D-Val-OtBu.HCl in Modern Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
H-D-Val-OtBu.HCl, chemically known as D-Valine tert-butyl ester hydrochloride, is a pivotal building block in the field of peptide science. As a protected form of the D-amino acid valine, it plays a crucial role in the synthesis of peptides with enhanced stability and unique conformational properties. This guide provides an in-depth technical overview of its applications in research, focusing on its integration into synthetic protocols and its significance in the development of therapeutic peptides.
Core Applications in Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical construction of peptides. The tert-butyl (OtBu) ester serves as a temporary protecting group for the carboxylic acid functionality of D-valine, while the hydrochloride salt ensures its stability and ease of handling. The D-configuration of the valine residue is of particular importance in drug development, as the incorporation of D-amino acids into peptide sequences can significantly increase their resistance to enzymatic degradation by proteases within the body, thereby extending their half-life and improving their therapeutic potential.
The use of this compound is especially relevant in the synthesis of peptides intended for therapeutic applications, such as antimicrobial peptides, hormone analogs, and conotoxins—neurotoxic peptides from cone snails with significant potential as analgesics and research tools. The steric hindrance of the valine side chain can present challenges during the coupling steps of SPPS; however, optimized protocols and potent coupling reagents have been developed to efficiently incorporate this and other hindered amino acids.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain on a solid support follows the standard principles of Fmoc-based SPPS. Below is a generalized yet detailed protocol that outlines the key steps.
General Fmoc-SPPS Cycle for this compound Incorporation
This protocol is a standard procedure and may require optimization based on the specific peptide sequence and scale of the synthesis.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid or peptide.
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes.
-
Repeat the treatment with fresh piperidine solution for another 10-15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove residual piperidine.
3. Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin substitution) and a suitable coupling reagent in DMF. Common coupling reagents for hindered amino acids include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.
-
Coupling: Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the valine side chain, a longer coupling time or a double coupling (repeating the coupling step with fresh reagents) may be necessary to achieve high efficiency.
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
4. Washing:
-
After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups (including the tert-butyl ester of the D-valine) are removed simultaneously.
-
A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, is used.
-
The cleaved peptide is then precipitated from the cleavage mixture, typically with cold diethyl ether, and collected by centrifugation.
6. Purification and Analysis:
-
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Quantitative Data in Peptide Synthesis
The efficiency of incorporating this compound can be quantified, although specific yields are highly dependent on the peptide sequence, the coupling reagents used, and the reaction conditions. The following table summarizes typical quantitative parameters encountered in SPPS.
| Parameter | Typical Value/Range | Method of Determination |
| Resin Loading | 0.1 - 1.0 mmol/g | Spectrophotometric analysis of Fmoc cleavage |
| Coupling Efficiency | >99% | Kaiser test (qualitative), HPLC analysis of cleaved peptide |
| Overall Crude Yield | 50 - 80% | Gravimetric analysis after cleavage and precipitation |
| Purity of Crude Peptide | 40 - 70% | RP-HPLC (peak area integration) |
| Purity of Final Peptide | >95% - 99% | RP-HPLC (peak area integration) |
Visualizing the Synthetic Workflow
The logical progression of solid-phase peptide synthesis can be visualized as a cyclical process.
Logical Relationship in Protecting Group Strategy
The choice of protecting groups is critical for a successful peptide synthesis. The strategy relies on the orthogonality of the protecting groups, meaning that one type of protecting group can be removed without affecting the others.
An In-depth Technical Guide to the Solubility and Stability of H-D-Val-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of H-D-Val-OtBu.HCl (D-Valine tert-butyl ester hydrochloride), a key building block in peptide synthesis and pharmaceutical development. Understanding these properties is critical for its effective storage, handling, and application in research and manufacturing.
Physicochemical Properties
This compound is the hydrochloride salt of the tert-butyl ester of D-valine. The presence of the hydrochloride group generally enhances its solubility in aqueous solutions, while the tert-butyl ester moiety increases its lipophilicity compared to the parent amino acid.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₂₀ClNO₂ |
| Molecular Weight | 209.71 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 104944-18-5 |
Solubility Profile
The solubility of this compound is a crucial parameter for its use in solution-phase reactions and for the preparation of stock solutions. As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, the following table provides representative solubility data for similar amino acid hydrochlorides in common laboratory solvents. These values should be considered as estimates and should be confirmed experimentally for specific applications.
Table 2: Representative Solubility of Amino Acid Hydrochlorides in Various Solvents
| Solvent | Solubility Category | Estimated Solubility Range (g/L) |
| Water | Very Soluble | >100 |
| Methanol | Freely Soluble | 10 - 100 |
| Ethanol | Soluble | 1 - 10 |
| Dimethyl Sulfoxide (DMSO) | Soluble | 1 - 10 |
| N,N-Dimethylformamide (DMF) | Sparingly Soluble | 0.1 - 1 |
| Acetonitrile | Sparingly Soluble | 0.1 - 1 |
| Dichloromethane | Slightly Soluble | < 0.1 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical technique
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
Figure 1: Experimental workflow for solubility determination.
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and light. The primary degradation pathway for this compound is the hydrolysis of the tert-butyl ester to form D-valine and tert-butanol.
pH Stability
The tert-butyl ester group is known to be labile under acidic conditions. The rate of hydrolysis is significantly faster at low pH. In neutral and alkaline conditions, the ester is generally more stable. A comprehensive pH stability study is essential to define the optimal pH range for storage and use in aqueous solutions.
Table 3: Expected pH-Dependent Stability of this compound
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis of the tert-butyl ester |
| 4 - 7 | Moderate to High | Minimal hydrolysis |
| > 7 | High | Generally stable to hydrolysis |
Thermal Stability
Elevated temperatures can accelerate the degradation of this compound, both in solid form and in solution. Thermal degradation may involve hydrolysis of the ester and potentially other decomposition pathways.
Table 4: Recommended Storage Conditions for this compound
| Form | Temperature | Recommended Duration |
| Solid | -20°C | Up to 3 years[1] |
| Solid | 4°C | Up to 2 years[1] |
| In Solvent | -80°C | Up to 6 months[1] |
| In Solvent | -20°C | Up to 1 month[1] |
Experimental Protocol for a Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven for thermal stress
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
-
Photostability: Expose the solid this compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and identify potential degradation products.
Figure 2: Forced degradation study workflow.
Signaling Pathways and Logical Relationships
The primary chemical transformation of concern for this compound is its degradation. The following diagram illustrates the logical relationship of the stability of the compound to its primary degradation pathway.
Figure 3: Degradation pathway of this compound.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in drug development. While specific quantitative data is limited in the public domain, the provided representative data and detailed experimental protocols offer a solid foundation for the safe and effective use of this compound. It is strongly recommended that users perform their own experiments to determine the precise solubility and stability parameters relevant to their specific applications and storage conditions. The primary stability concern is the acid-catalyzed hydrolysis of the tert-butyl ester, which should be carefully considered when working with this compound in acidic environments.
References
Technical Overview: Physicochemical Properties of H-D-Val-OtBu.HCl
For Immediate Release
This document provides a detailed analysis of the molecular weight and chemical properties of D-Valine tert-butyl ester hydrochloride (H-D-Val-OtBu.HCl), a key reagent in pharmaceutical research and peptide synthesis.[1]
Molecular Identity and Structure
This compound is the hydrochloride salt of the tert-butyl ester of D-valine.[1][2] The D-configuration refers to the stereochemistry at the alpha-carbon. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, enhancing lipophilicity and stability, while the hydrochloride salt form generally improves aqueous solubility and ease of handling.[1]
Physicochemical Data
The fundamental physicochemical properties of this compound are derived from its chemical formula. These quantitative data points are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₂₀ClNO₂ | PubChem, Thermo Scientific[3][4][5] |
| Molecular Weight | 209.71 g/mol | MedchemExpress, PubChem[3][5][6] |
| Monoisotopic Mass | 209.1182566 Da | PubChem[5] |
| CAS Number | 104944-18-5 | CymitQuimica, Santa Cruz Biotechnology[1][2] |
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of the constituent atoms in the empirical formula, C₉H₂₀ClNO₂.
3.1 Atomic Weights Used:
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Chlorine (Cl): 35.453 g/mol
-
Nitrogen (N): 14.007 g/mol
-
Oxygen (O): 15.999 g/mol
3.2 Calculation Steps:
-
Carbon: 9 atoms * 12.011 g/mol = 108.099 g/mol
-
Hydrogen: 20 atoms * 1.008 g/mol = 20.160 g/mol
-
Chlorine: 1 atom * 35.453 g/mol = 35.453 g/mol
-
Nitrogen: 1 atom * 14.007 g/mol = 14.007 g/mol
-
Oxygen: 2 atoms * 15.999 g/mol = 31.998 g/mol
-
Total Molecular Weight: 108.099 + 20.160 + 35.453 + 14.007 + 31.998 = 209.717 g/mol
This calculated value is consistent with the widely published molecular weight of 209.71 g/mol .[1][2][3][6][7]
Methodological Considerations
The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on standard atomic weights. It does not involve experimental procedures, workflows, or biological signaling pathways. Therefore, the creation of experimental protocols or pathway diagrams is not applicable to this specific topic.
Logical Relationship of Components
The relationship between the chemical components that constitute the final molecular weight can be visualized as a simple hierarchical structure.
Caption: Hierarchical breakdown of this compound for molecular weight calculation.
References
- 1. CAS 104944-18-5: D-Valine tert-butyl ester hydrochloride [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. D-Valine tert-butyl ester hydrochloride, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. H-D-Val-OtBu hydrochloride | C9H20ClNO2 | CID 45108216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-Valine tert-butyl ester hydrochloride | 104944-18-5 | FV48708 [biosynth.com]
The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Structure and Function
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, prolonged half-life, and improved efficacy is paramount. While nature predominantly utilizes L-amino acids as the building blocks of proteins, their synthetic mirror images, D-amino acids, offer a powerful tool to overcome the inherent limitations of natural peptides. This technical guide provides an in-depth overview of the strategic incorporation of D-amino acids in peptide design, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and pathways.
Core Principles: The Strategic Advantage of D-Amino Acids
The primary advantage of substituting L-amino acids with their D-enantiomers stems from stereochemistry. Endogenous proteases, the enzymes responsible for peptide degradation, are chiral and specifically recognize L-amino acid residues. By introducing D-amino acids, peptides become sterically unrecognizable to these enzymes, leading to a significant increase in resistance to proteolysis.[1][2][3]
Key benefits of incorporating D-amino acids include:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are not easily degraded by proteases, leading to a longer circulating half-life in vivo.[4][5]
-
Modulation of Secondary Structure: The introduction of a D-amino acid can induce or disrupt specific secondary structures like β-turns or helices, which can be crucial for receptor binding and activity.[6][7]
-
Improved Receptor Binding and Specificity: In some cases, the altered conformation due to a D-amino acid can lead to higher binding affinity and selectivity for the target receptor.
-
Reduced Immunogenicity: As they are less prone to proteolytic processing and presentation by antigen-presenting cells, peptides incorporating D-amino acids may exhibit lower immunogenicity.
Data Presentation: Quantitative Impact of D-Amino Acid Substitution
The integration of D-amino acids into peptide sequences brings about quantifiable improvements in their pharmacokinetic and pharmacodynamic profiles. The following tables summarize the impact of these substitutions on peptide stability, receptor binding affinity, and biological activity.
Table 1: Enhancement of Peptide Stability in Serum
| Peptide Sequence (L-amino acids in uppercase, D-amino acids in lowercase) | Modification | Half-life (t½) in Human Serum | Fold Increase in Stability | Reference |
| TPTPTGTQTPT | All L-amino acids | < 24 hours (fully degraded) | - | [8] |
| tptPTGTQtpt | D-amino acids at termini | > 96 hours (intact) | Significant | [8] |
| L-peptide (unspecified) | All L-amino acids | ~4 hours (fully degraded) | - | [2] |
| D-amino acid modified peptide | C-terminal D-amino acid | ~20 hours (15% remaining) | > 5 | [2] |
| Glycoside and D-amino acid modified peptide | C-terminal modifications | ~20 hours (45% remaining) | > 5 | [2] |
Table 2: Modulation of Receptor Binding Affinity (Kd)
| Peptide/Ligand | Target Receptor | Kd (nM) | Notes | Reference |
| Gb-1 | Glycoprotein-2 (GP-2) | 68 | Phage display-derived L-peptide | |
| Gb-2 | Glycoprotein-2 (GP-2) | 250 | Phage display-derived L-peptide | |
| Gb-3 | Glycoprotein-2 (GP-2) | 272 | Phage display-derived L-peptide | |
| Peptide-HFt (WT) | SARS-CoV-2 RBD | 1.2 µM | Wild-type L-peptide fusion | [9] |
| Peptide-HFt (HA4 mutant) | SARS-CoV-2 RBD | 0.47 µM | Mutant with potentially altered conformation | [9] |
Note: Direct comparative Kd values for L- vs D-peptides targeting the same receptor are not always readily available in single publications and often require targeted mutagenesis and binding studies.
Table 3: Impact on Biological Activity (IC50)
| Peptide | Target/Assay | IC50 (µM) | Notes | Reference |
| L-melittin | RAW 264.7 cell viability | ~10 | Natural L-peptide | [8] |
| D-melittin | RAW 264.7 cell viability | ~10 | All D-amino acid analog | [8] |
| V13K (all L) | Antimicrobial activity (E. coli) | 8 | Parent L-peptide | [6] |
| K14D (single D-sub) | Antimicrobial activity (E. coli) | 16 | Single D-amino acid substitution | [6] |
| S11D/K14D (double D-sub) | Antimicrobial activity (E. coli) | 32 | Double D-amino acid substitution | [6] |
| F9D/A12D/V16D (triple D-sub) | Antimicrobial activity (E. coli) | 64 | Triple D-amino acid substitution | [6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating a D-amino acid.
Materials:
-
Rink Amide resin
-
Fmoc-protected L- and D-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the synthesis vessel and swell in DMF for 30 minutes, followed by DCM for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate tube, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (for subsequent amino acids, including D-amino acids):
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling (L or D): Dissolve the next Fmoc-protected L- or D-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution and to observe conformational changes upon D-amino acid substitution.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Circular dichroism spectropolarimeter
-
Quartz cuvette (typically 0.1 cm path length)
-
Nitrogen gas source
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in the chosen buffer to a final concentration of 0.1-0.2 mg/mL.
-
Prepare a buffer blank with the exact same composition but without the peptide.
-
-
Instrument Setup:
-
Purge the spectropolarimeter with nitrogen gas for at least 30 minutes to remove oxygen.
-
Set the experimental parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer blank.
-
Rinse the cuvette thoroughly and then record the spectrum of the peptide sample.
-
-
Data Processing:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:
-
mdeg is the recorded ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)
-
l is the path length of the cuvette in cm
-
c is the peptide concentration in mg/mL.
-
-
-
Secondary Structure Estimation:
-
Analyze the processed CD spectrum. Characteristic spectra indicate different secondary structures:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 198 nm.
-
-
Use deconvolution software (e.g., DichroWeb) to estimate the percentage of each secondary structure element.
-
Protease Stability Assay using RP-HPLC
This assay quantifies the resistance of a peptide to enzymatic degradation.
Materials:
-
Purified peptide (L- and D-amino acid versions)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., Tris-HCl or PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for fragment identification)
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the peptide in the reaction buffer.
-
In a microcentrifuge tube, mix the peptide solution with the protease solution (or serum) to a final desired concentration. A typical starting point is a 1:100 enzyme-to-substrate ratio (w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution (e.g., an equal volume of 10% TFA).
-
-
RP-HPLC Analysis:
-
Inject the quenched samples onto the RP-HPLC system.
-
Separate the intact peptide from its degradation fragments using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the chromatogram based on its retention time (confirmed by a control sample without enzyme).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and the peptide's half-life.
-
Mandatory Visualizations
Peptide Drug Development Workflow
The following diagram illustrates a typical workflow for the development of a D-amino acid-containing peptide therapeutic, from initial design to preclinical evaluation.
Caption: Workflow for D-amino acid peptide drug development.
General Peptide-Receptor Signaling Pathway
This diagram illustrates a generalized signaling cascade initiated by the binding of a peptide (which could be a D-amino acid-containing peptide) to a G-protein coupled receptor (GPCR).
Caption: Generalized GPCR signaling cascade.
References
- 1. swolverine.com [swolverine.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safety and Handling of H-D-Val-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for H-D-Val-OtBu.HCl (D-Valine tert-butyl ester hydrochloride), a protected form of the amino acid D-Valine used in peptide synthesis and other research applications. The following sections detail the known hazards, proper handling and storage procedures, and emergency measures associated with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for proper handling, storage, and spill response.
| Property | Value | Reference |
| Chemical Formula | C9H20ClNO2 | [1][2][3][4] |
| Molecular Weight | 209.71 g/mol | [2][3][4][5] |
| Appearance | White powder | [2] |
| Melting Point | 144-146°C | [2] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C. Do not store above 5°C (41°F). | [1][2][4][6] |
| Synonyms | (R)-tert-butyl 2-amino-3-methylbutanoate hydrochloride; D-Valine 1,1-dimethylethyl ester hydrochloride; tert-Butyl D-valinate HCl | [1][2][5] |
| CAS Number | 104944-18-5 | [2][3][4] |
Hazard Identification and Classification
This compound is classified as an irritant. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin corrosion/irritation | H315: Causes skin irritation | Irritant | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Irritant | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | Irritant | Warning |
Data sourced from PubChem CID 45108216[5]
The logical process for hazard identification and communication under the GHS framework is illustrated in the diagram below.
Caption: GHS Hazard Identification and Communication Workflow.
Handling and Storage
Proper handling and storage are essential to minimize exposure and maintain the integrity of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this substance:
| PPE Type | Specification |
| Eye Protection | Eyeshields or splash goggles.[1][7] |
| Hand Protection | Gloves.[1][7] |
| Respiratory Protection | Type N95 (US) or type P1 (EN143) respirator filter. A self-contained breathing apparatus should be used to avoid inhalation of the product.[1][7] |
| Body Protection | Full suit, boots.[1] |
General Handling and Hygiene
-
Keep away from heat and sources of ignition.[1]
-
Do not breathe dust.[1]
-
Use in a well-ventilated area or with local exhaust ventilation.[1]
-
Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]
Storage Conditions
-
Keep container tightly closed.[1]
-
Store in a freezer under -20°C in an inert atmosphere.[2][4] Do not store above 5°C (41°F).[1]
Emergency Procedures and First Aid
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Check for and remove any contact lenses. Flush eyes with water as a precaution.[1] |
Spills and Disposal
Spill Response
-
Small Spill: Use appropriate tools to put the spilled material into a convenient waste disposal container.[1]
-
Large Spill: Use a shovel to put the spilled material into a convenient waste disposal container.[1] A self-contained breathing apparatus should be used to avoid inhalation of the product.[1]
Disposal
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
Toxicological Information
Stability and Reactivity
-
Stability: Stable under recommended storage conditions.[1]
-
Conditions to Avoid: Strong oxidizing reagents.[1]
-
Hazardous Decomposition Products: Oxides of carbon (CO, CO2), nitrogen (NO, NO2, ...), and hydrogen chloride (HCl).[1]
Experimental Protocols
Specific experimental protocols for the safety and handling of this compound are not detailed in the provided search results. The following diagram illustrates a general workflow for the safe handling of chemical reagents in a laboratory setting.
Caption: General Laboratory Chemical Handling Workflow.
References
- 1. peptide.com [peptide.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. peptide.com [peptide.com]
- 4. arctomsci.com [arctomsci.com]
- 5. H-D-Val-OtBu hydrochloride | C9H20ClNO2 | CID 45108216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. H-Val-OtBu.HCl | CAS#:13518-40-6 | Chemsrc [chemsrc.com]
A Technical Guide to H-D-Val-OtBu.HCl for Researchers and Drug Development Professionals
Introduction: H-D-Val-OtBu.HCl, or D-Valine tert-butyl ester hydrochloride, is a protected form of the D-amino acid valine. The tert-butyl ester group protects the carboxylic acid functionality, while the hydrochloride salt improves its solubility and stability. This compound is a critical building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) for the creation of peptides and peptidomimetics with specific biological activities. Its incorporation can influence the conformational properties and proteolytic stability of the resulting peptide. Notably, D-valine is a constituent of the potent antitumor antibiotic Actinomycin D, making its protected derivatives like this compound valuable in the synthesis of novel analogs for drug discovery.
Commercial Suppliers of this compound
For researchers sourcing this compound, a variety of commercial suppliers offer this compound in different purities and quantities. The following table summarizes the offerings from several key vendors to facilitate procurement.
| Supplier | Catalog Number | Purity | Available Quantities |
| AK Scientific, Inc. | 3452AL | ≥98% (HPLC)[1] | Custom/Bulk inquiries |
| APExBIO | A7441 | ≥98.00%[2] | Inquire for details |
| Arctom Scientific | BD-A225227 | Not specified | Inquire for details |
| Bachem | Not specified | Not specified | 5g, 25g |
| ChemScene (via Fisher Scientific) | CS-W015134 | >98% | 25g[3] |
| Chemdad Co., Ltd. | Not specified | Not specified | Inquire for details |
| CymitQuimica | 10-M03138 | 97% | 1g, 5g, 10g, 25g, 100g, 500g[4] |
| MedChemExpress | HY-W014418 | ≥98.0% (NMR)[5] | Free Sample (0.1-0.2mg), Bulk inquiry |
| Sigma-Aldrich | 94660 | ≥99.0% | 5g |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | AC140810010, AC140810050 | 95% | 1g, 5g[6][7] |
Experimental Protocols
Representative Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual steps for the incorporation of this compound into a peptide sequence on a solid support resin (e.g., Wang or Rink Amide resin).
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times), dichloromethane (B109758) (DCM) (3-5 times), and then DMF again (3-5 times).
-
A small sample of resin can be tested with a ninhydrin (B49086) solution to confirm the presence of a free primary amine.
3. Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to neutralize the hydrochloride salt and activate the coupling agent.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a ninhydrin test can be performed. A negative result (no color change) indicates a complete reaction.
4. Capping (Optional):
-
If the coupling is incomplete, any unreacted free amines can be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF.
5. Repetition for Peptide Elongation:
-
Repeat steps 2 and 3 with the next desired amino acid in the sequence until the full peptide is synthesized.
6. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This step will cleave the peptide from the resin and remove the tert-butyl protecting group from the D-valine residue, along with other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a fundamental technique for building peptides from amino acid derivatives like this compound.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Structure of the Pentapeptide Lactone Ring of Actinomycin D
Actinomycin D contains two symmetric pentapeptide lactone rings. The diagram below shows the structure of one of these rings, highlighting the position of the D-Valine residue, which would be derived from a precursor like this compound in a chemical synthesis.
Caption: Pentapeptide lactone ring of Actinomycin D highlighting the D-Valine residue.
References
- 1. 104944-18-5 H-D-Val-OtBu HCl AKSci 3452AL [aksci.com]
- 2. apexbt.com [apexbt.com]
- 3. Chemscene ChemScene | this compound | 25G | CS-W015134 | 0.98 | 104944-18-5| | Fisher Scientific [fishersci.com]
- 4. H-Val-OtBu.HCl | CymitQuimica [cymitquimica.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. D-Valine tert-butyl ester hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. D-Valine tert-butyl ester hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to the Spectroscopic and Synthetic Profile of H-D-Val-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR) and a representative synthetic protocol for H-D-Val-OtBu.HCl (D-Valine tert-butyl ester hydrochloride). Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this document synthesizes information from general chemical principles and analogous compound data to present a reliable characterization profile.
Data Presentation: Spectroscopic Profile
The following tables summarize the expected quantitative spectroscopic data for this compound based on its chemical structure and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| (CH₃)₂CH- | ~1.0 - 1.2 | Doublet | ~7.0 |
| (CH₃)₂CH - | ~2.2 - 2.4 | Multiplet | - |
| -CH (NH₃⁺)- | ~3.9 - 4.1 | Doublet | ~4.0 |
| -NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | - |
| -C(CH₃)₃ | ~1.5 | Singlet | - |
Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm). Values can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| C =O | ~170 - 172 |
| -C H(NH₃⁺)- | ~58 - 60 |
| -C (CH₃)₃ | ~82 - 84 |
| (CH₃)₂C H- | ~30 - 32 |
| (C H₃)₂CH- | ~18 - 20 |
| -C(C H₃)₃ | ~28 |
Solvent: CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm). Values can vary based on solvent and concentration.
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| N-H Stretch (Ammonium Salt) | 3100 - 2800 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Strong |
| C=O Stretch (Ester) | ~1740 | Strong |
| N-H Bend (Ammonium Salt) | ~1600 - 1500 | Medium |
| C-O Stretch (Ester) | ~1250 - 1150 | Strong |
Sample preparation: KBr pellet or thin film.
Experimental Protocols
Representative Synthesis of this compound
-
Esterification:
-
To a suspension of D-Valine (1 equivalent) in tert-butyl acetate (B1210297) (acting as both reagent and solvent), a strong acid catalyst such as perchloric acid or sulfuric acid (1.1-1.5 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is stirred vigorously for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Upon completion, the reaction mixture is cooled in an ice bath and the pH is carefully adjusted to ~9 with a cooled aqueous solution of sodium or potassium carbonate.
-
The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Formation of the Hydrochloride Salt:
-
The solvent from the filtered organic solution is removed under reduced pressure to yield the free base of D-Valine tert-butyl ester as an oil.
-
The oil is redissolved in a dry, non-polar solvent like diethyl ether or hexane.
-
Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a non-protic solvent is added dropwise, until precipitation of the hydrochloride salt is complete.
-
-
Purification:
-
The precipitated white solid, this compound, is collected by vacuum filtration, washed with cold, dry diethyl ether, and dried in a vacuum desiccator.
-
Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.
-
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet or as a neat thin film on a salt plate.
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: General synthesis and purification workflow for this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Methodological & Application
Application Notes and Protocols for H-D-Val-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Val-OtBu.HCl, the hydrochloride salt of D-valine tert-butyl ester, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of a C-terminal D-valine residue. The presence of D-amino acids in peptide sequences can significantly enhance their therapeutic properties by increasing resistance to enzymatic degradation, thereby prolonging their in-vivo half-life and improving bioavailability.[1][2][3] The tert-butyl (OtBu) ester provides a robust protecting group for the C-terminal carboxylic acid, which is readily cleaved under standard acidic conditions at the final step of SPPS, ensuring the generation of the desired peptide acid. This document provides detailed application notes and protocols for the effective use of this compound in SPPS.
Key Advantages of Incorporating D-Valine
The incorporation of D-amino acids, such as D-valine, into peptide chains offers several advantages:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acid residues.[2][3] This increased stability is a critical attribute for peptide-based therapeutics.
-
Improved Bioavailability: By resisting enzymatic degradation, the in-vivo half-life of the peptide is extended, leading to improved bioavailability and potentially less frequent dosing.
-
Modulation of Biological Activity: The stereochemistry of amino acids can influence the peptide's conformation and its interaction with biological targets.[1][4] In some cases, the presence of a D-amino acid can lead to enhanced or novel biological activities.[1][5]
Application Spotlight: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A significant application for peptides containing D-valine is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[6][7] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This mechanism is a cornerstone in the treatment of type 2 diabetes.[8]
Early-generation DPP-4 inhibitors, such as valine-pyrrolidide, demonstrated the therapeutic potential of targeting this enzyme.[7] The inclusion of D-amino acids in peptide-based DPP-4 inhibitors can contribute to their potency and stability, making them more effective drug candidates.
Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.
References
- 1. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. lifetein.com [lifetein.com]
- 4. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipeptidyl peptidase 4 inhibition and vildagliptin therapy for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of H-D-Val-OtBu.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as D-valine derivatives, into peptide chains presents a significant challenge in peptide synthesis. The bulky side chain of valine can impede the approach of the reacting amino and carboxyl groups, leading to slower reaction rates, incomplete coupling, and an increased risk of racemization. H-D-Val-OtBu.HCl, a commonly used building block, requires carefully optimized coupling protocols to ensure high yield and chiral purity of the final peptide.
These application notes provide a comprehensive overview of coupling strategies for this compound in both solution-phase and solid-phase peptide synthesis (SPPS). Detailed protocols, a comparative summary of common coupling reagents, and troubleshooting guidelines are presented to assist researchers in achieving efficient and reliable incorporation of this sterically hindered amino acid.
Data Presentation: Comparative Performance of Coupling Reagents
While direct, quantitative comparative studies on the coupling of this compound are limited in publicly available literature, the following tables summarize the expected performance of various coupling reagents based on their known efficacy with sterically hindered amino acids. The data presented is illustrative and compiled from general performance characteristics to guide reagent selection.
Table 1: Solution-Phase Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| DCC/HOBt | Carbodiimide (B86325) | Moderate-High | Moderate | Moderate | Inexpensive and widely used. Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
| EDC/HOBt | Carbodiimide | Moderate-High | Moderate | Moderate | Water-soluble carbodiimide and byproduct, simplifying workup. |
| HBTU/DIPEA | Aminium Salt | High | Fast | Low | Reliable and cost-effective for routine couplings. Slower than HATU. |
| HATU/DIPEA | Aminium Salt | Very High | Very Fast | Low | Highly efficient, especially for hindered couplings. Should not be used in large excess to avoid potential side reactions.[1] |
| PyBOP/DIPEA | Phosphonium Salt | High | Fast | Low | Byproducts are generally less problematic than those from BOP. |
| DEPBT | Phosphonium Salt | High | Moderate | Very Low | Excellent for suppressing racemization, particularly with sensitive amino acids.[2] |
| COMU/DIPEA | Uronium Salt | Very High | Very Fast | Low | High reactivity, comparable to HATU, with potentially better solubility. |
Table 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Coupling Efficiency | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | Moderate | Moderate | Diisopropylurea byproduct is soluble in common SPPS solvents. |
| HBTU/DIPEA | Aminium Salt | Very Good | Fast | Low | A robust and widely used reagent in automated and manual SPPS. |
| HCTU/DIPEA | Aminium Salt | Excellent | Very Fast | Low | Often more efficient than HBTU for difficult couplings. |
| HATU/DIPEA | Aminium Salt | Excellent | Very Fast | Low | Highly effective for sterically hindered residues and can help overcome aggregation.[1] |
| PyBOP/DIPEA | Phosphonium Salt | Very Good | Fast | Low | A good alternative to aminium salt-based reagents. |
| COMU/DIPEA | Uronium Salt | Excellent | Very Fast | Low | High efficiency, particularly beneficial in microwave-assisted SPPS. |
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an N-protected amino acid or peptide (e.g., Boc-Xxx-OH).
Materials:
-
N-protected amino acid (e.g., Boc-Xxx-OH) (1.0 eq)
-
This compound (1.05 eq)
-
Coupling Reagent (e.g., HATU) (1.05 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA) (2.5 eq)
-
Anhydrous Solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Saturated aqueous NaHCO₃ solution
-
1M aqueous HCl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and this compound (1.05 eq) in anhydrous DCM or DMF.
-
Neutralization: Add DIPEA (1.05 eq) to the mixture to neutralize the hydrochloride salt of this compound. Stir for 10 minutes at room temperature.
-
Activation: In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.05 eq) in a minimal amount of anhydrous DMF.
-
Coupling: Add the dissolved coupling reagent to the reaction mixture, followed by the remaining portion of DIPEA (1.45 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For sterically hindered couplings, the reaction may require several hours to reach completion.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure protected dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling of Fmoc-D-Val-OH
This protocol describes the incorporation of a D-valine residue onto a growing peptide chain on a solid support using Fmoc chemistry. Note that for SPPS, the N-Fmoc protected version, Fmoc-D-Val-OH, is typically used.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Val-OH (3-5 eq relative to resin loading)
-
Coupling Reagent (e.g., HCTU) (3-5 eq)
-
Base (e.g., DIPEA) (6-10 eq)
-
Anhydrous DMF
-
DCM
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
SPPS reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Kaiser Test: Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-D-Val-OH (3-5 eq) with the coupling reagent (e.g., HCTU, 3-5 eq) and DIPEA (6-10 eq) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of valine, a longer coupling time or double coupling may be necessary.
-
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Double Coupling (if necessary):
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Repeat the coupling step with a fresh solution of activated Fmoc-D-Val-OH.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIPEA solution in DMF.
-
Continuation: The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid.
Visualizations
References
Application Notes and Protocols for tert-butyl (OtBu) Deprotection of D-valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (OtBu) group is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a broad range of chemical conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions. This allows for the selective unmasking of the carboxylic acid functionality at a desired stage of a synthetic sequence.
These application notes provide detailed protocols and comparative data for various methods of deprotecting D-valine tert-butyl ester, a common building block in the synthesis of chiral molecules and pharmaceuticals. The methods described range from standard strong acid-mediated procedures to milder, alternative approaches, offering researchers a selection of techniques to suit different substrate sensitivities and experimental constraints.
Mechanism of Acid-Catalyzed OtBu Deprotection
The deprotection of a tert-butyl ester is typically achieved through an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid. This is followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene (B52900) gas.[1][2]
Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester.
Deprotection Methods and Experimental Protocols
Several methods are available for the deprotection of tert-butyl esters, each with its own advantages and disadvantages. The choice of method often depends on the other functional groups present in the molecule and the desired reaction conditions.
Method 1: Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid commonly used for the cleavage of tert-butyl-based protecting groups. The reaction is typically fast and efficient, often proceeding to completion at room temperature. A common protocol involves the use of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM).
Experimental Protocol:
-
Dissolution: Dissolve the D-valine tert-butyl ester in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration is 0.1 M.
-
Reaction: Stir the solution at room temperature for 1 to 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of water and lyophilize to obtain the D-valine as its trifluoroacetate (B77799) salt. Alternatively, the residue can be dissolved in dichloromethane and washed with water, followed by drying of the organic phase and evaporation of the solvent.[3]
Method 2: Hydrogen Chloride (HCl) in an Organic Solvent
Hydrogen chloride, typically as a solution in an organic solvent such as dioxane or ethyl acetate, is another standard reagent for OtBu deprotection. This method is also highly effective and can sometimes offer different selectivity compared to TFA.
Experimental Protocol:
-
Preparation: Prepare a 4 M solution of HCl in anhydrous 1,4-dioxane.
-
Reaction: Dissolve the D-valine tert-butyl ester in the 4 M HCl/dioxane solution at 0 °C.
-
Incubation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[4][5]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Isolation: The resulting D-valine hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration and drying.
Method 3: Milder Lewis Acid Approaches
For substrates that are sensitive to strong acids, milder Lewis acid-based methods have been developed.
Zinc bromide can chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups under relatively mild conditions.[2][4][5]
Experimental Protocol:
-
Reaction Setup: Dissolve the D-valine tert-butyl ester in dichloromethane (DCM).
-
Reagent Addition: Add zinc bromide (ZnBr₂, typically 1.5 to 2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 12 to 24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Acidify the aqueous layer to a pH of approximately 4-5 and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected D-valine.[2]
This system provides a mild and selective method for the cleavage of tert-butyl esters, particularly useful when other acid-sensitive groups like N-Boc are present.[6]
Experimental Protocol:
-
Reagent Preparation: In a flask, prepare a suspension of cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 equivalents) and sodium iodide (NaI, 1.3 equivalents) in acetonitrile.
-
Activation: Reflux the mixture for 24 hours to generate the active cerium complex.[6]
-
Substrate Addition: Add the D-valine tert-butyl ester to the reaction mixture.
-
Reaction: Continue to reflux the mixture for the time required for complete deprotection (monitor by TLC).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. The organic layers are then combined, dried, and concentrated. Further purification can be achieved by chromatography if necessary.
Method 4: Reagent-Free Thermal Deprotection
For certain applications, a reagent-free thermal deprotection method can be employed, offering an environmentally friendly alternative. This method is particularly suited for continuous flow chemistry setups.[1]
Experimental Protocol:
-
System Setup: Use a continuous plug flow reactor system.
-
Reaction Conditions: Dissolve the D-valine tert-butyl ester in a protic solvent system (e.g., water, methanol).
-
Thermolysis: Pass the solution through the reactor at a high temperature, typically between 120-240 °C, with residence times ranging from 15 to 40 minutes.[1]
-
Isolation: The product stream is collected and the solvent is removed by evaporation. The resulting D-valine can often be isolated as a crystalline solid by a simple solvent exchange.
Quantitative Data Summary
The efficiency of deprotection can vary significantly depending on the chosen method and the specific substrate. The following table summarizes typical conditions and reported yields for the deprotection of tert-butyl esters of amino acids.
| Method | Reagents and Conditions | Typical Reaction Time | Reported Yield | Notes |
| TFA | 50% TFA in DCM, room temp. | 1 - 5 hours | >95% (typically quantitative)[3] | Fast and effective; TFA is corrosive and needs to be handled with care. |
| HCl | 4 M HCl in 1,4-dioxane, room temp. | 0.5 - 2 hours | High (often quantitative) | Provides the product as a hydrochloride salt. Anhydrous conditions are important.[4][5] |
| ZnBr₂ | ZnBr₂ (1.5-2 eq.) in DCM, room temp. | 12 - 24 hours | Good to high yields[2] | Milder conditions, good for sensitive substrates. Longer reaction times. |
| CeCl₃/NaI | CeCl₃·7H₂O (1.5 eq.), NaI (1.3 eq.) in refluxing acetonitrile | 24 hours (pre-reflux) + reaction time | Good to high yields[6] | Mild and selective, especially in the presence of N-Boc groups. |
| Thermal | Protic solvent, 120-240 °C (flow reactor) | 15 - 40 minutes | Good to high yields[1] | Reagent-free and environmentally friendly; requires specialized equipment. |
Experimental Workflow
A general workflow for the deprotection of D-valine tert-butyl ester and subsequent isolation of the product is depicted below.
Caption: General experimental workflow for OtBu deprotection.
Conclusion
The deprotection of the tert-butyl ester of D-valine can be accomplished through a variety of methods. The choice of the optimal method depends on the specific requirements of the synthesis, including the presence of other sensitive functional groups, the desired reaction scale, and the available equipment. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable deprotection strategy for their needs.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of H-D-Val-OtBu.HCl in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Val-OtBu.HCl, or D-Valine tert-butyl ester hydrochloride, is a protected form of the non-proteinogenic amino acid D-valine. In drug development, the precise assembly of amino acids into peptides and other complex molecules is crucial. Protecting reactive functional groups is a cornerstone of this process, preventing unwanted side reactions and ensuring the formation of the desired product. This compound serves as a vital building block in medicinal chemistry, primarily in the synthesis of peptide-based therapeutics, by protecting the carboxylic acid group of D-valine. This protection strategy allows for the selective formation of peptide bonds at the N-terminus without interference from the C-terminus.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a practical choice for various synthetic applications.[1]
Application Notes
The primary application of this compound in drug development is as a chiral building block in peptide synthesis. The incorporation of D-amino acids, such as D-valine, into peptide drug candidates can confer several advantages, including increased resistance to enzymatic degradation (proteolytic stability), enhanced conformational stability, and improved oral bioavailability.
Key Applications Include:
-
Peptide-Based Drug Candidates: this compound is utilized in the synthesis of peptide analogs of naturally occurring hormones, enzyme inhibitors, and receptor agonists/antagonists. The presence of a D-valine residue can significantly alter the pharmacological properties of the peptide.
-
Peptide Libraries for Drug Screening: This compound is a valuable component in the generation of peptide libraries.[2] These libraries, containing a vast number of different peptide sequences, are screened for binding affinity to therapeutic targets, enabling the discovery of new lead compounds.[2]
-
Synthesis of Natural Products and Analogs: this compound is a precursor in the synthesis of complex natural products with therapeutic properties. For example, D-valine is a structural component of the antitumor drug Actinomycin D.[1][3] Chemical synthesis of Actinomycin D and its analogs, aimed at improving its therapeutic index, may involve protected D-valine derivatives.
-
Peptide-Based Vaccines: The development of synthetic vaccines sometimes employs peptides that mimic epitopes of pathogenic organisms. The inclusion of D-amino acids from building blocks like this compound can enhance the stability and immunogenicity of these peptide antigens.[2]
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu chemistry. This is a widely adopted methodology for the synthesis of peptides.
Protocol: Incorporation of D-Valine using this compound in Fmoc-based Solid-Phase Peptide Synthesis
1. Resin Preparation:
- Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
2. Fmoc Deprotection:
- Treat the resin with a 20-40% solution of piperidine (B6355638) in DMF for 3-5 minutes to remove the N-terminal Fmoc protecting group.
- Repeat the piperidine treatment for an additional 10-15 minutes.
- Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the cleaved Fmoc-adduct.
3. Amino Acid Coupling (Incorporation of D-Valine):
- Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin substitution) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to neutralize the hydrochloride salt and facilitate the activation.
- Coupling Reaction: Add the activated D-valine solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.
4. Washing:
- After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
5. Repetition of the Cycle:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Global Deprotection:
- Once the peptide synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).
- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to cleave the peptide from the resin and remove the side-chain protecting groups (including the tert-butyl ester from the D-valine residue). The exact composition of the cocktail depends on the amino acid composition of the peptide.
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
7. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
Quantitative Data
The following table summarizes typical quantitative parameters for the solid-phase peptide synthesis steps described above. These are representative values and may require optimization for specific peptide sequences.
| Parameter | Typical Value/Range | Purpose |
| Resin Swelling Time | 30 - 60 minutes | To allow solvent to penetrate the resin beads, making reactive sites accessible. |
| Fmoc Deprotection Time | 2 x (3-15) minutes | To remove the N-terminal Fmoc group for the subsequent coupling reaction. |
| Amino Acid Equivalents | 3 - 5 equivalents | To drive the coupling reaction to completion. |
| Coupling Reagent Equivalents | 0.95 equivalents (relative to AA) | To activate the carboxylic acid of the incoming amino acid for amide bond formation. |
| Base (DIEA) Equivalents | 2 equivalents (relative to AA) | To neutralize the amino acid salt and facilitate the activation and coupling reactions. |
| Coupling Time | 1 - 2 hours | To ensure the complete formation of the peptide bond. |
| Cleavage Reaction Time | 2 - 4 hours | To cleave the peptide from the solid support and remove side-chain protecting groups. |
| Typical Crude Peptide Purity | 70 - 95% | The purity of the peptide after cleavage before purification, dependent on the synthesis efficiency. |
| Final Peptide Yield (post-HPLC) | 10 - 40% | The overall yield of the purified peptide, which can vary significantly based on peptide length and sequence. |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTINOMYCIN D Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
H-D-Val-OtBu.HCl: A Chiral Building Block in the Synthesis of Bioactive Molecules
Introduction
H-D-Val-OtBu.HCl, the hydrochloride salt of D-valine tert-butyl ester, is a valuable chiral building block employed in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its protected D-valine structure allows for the controlled introduction of a specific stereocenter, which is crucial for the biological activity of many drug candidates. This application note provides a detailed overview of its use, focusing on its role in the synthesis of antiviral agents, and includes experimental protocols and relevant biological pathway information.
Application in the Synthesis of Boceprevir (B1684563) Intermediate
A key application of this compound is in the synthesis of intermediates for the hepatitis C virus (HCV) protease inhibitor, Boceprevir. Boceprevir is a potent antiviral drug that targets the NS3/4A serine protease, an enzyme essential for viral replication. The synthesis of Boceprevir involves the coupling of several chiral fragments, and the precise stereochemistry of each component is critical for its inhibitory activity.
One of the key intermediates in Boceprevir synthesis is a dipeptide formed by the coupling of N-Boc-L-tert-leucine with this compound. This reaction establishes a crucial peptide bond and incorporates the D-valine moiety with the correct stereochemistry.
Experimental Protocol: Synthesis of (S)-2-(((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)amino)-3-methylbutanoic acid tert-butyl ester
This protocol describes a representative procedure for the coupling of N-Boc-L-tert-leucine and this compound using standard peptide coupling reagents.
Materials:
-
N-Boc-L-tert-leucine
-
This compound (D-Valine tert-butyl ester hydrochloride)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of N-Boc-L-tert-leucine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C is added DCC (1.1 eq).
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate is washed successively with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dipeptide.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| N-Boc-L-tert-leucine | 231.29 | 1.0 | - |
| This compound | 209.72 | 1.0 | - |
| Dipeptide Product | 414.58 | - | 85-95 |
Note: Yields can vary based on reaction scale and purification efficiency.
Mechanism of Action of Boceprevir: Targeting HCV Replication
Boceprevir, synthesized using intermediates derived from this compound, is a direct-acting antiviral agent that inhibits the HCV NS3/4A serine protease.[1] This enzyme is crucial for the cleavage of the viral polyprotein into functional non-structural proteins, which are essential for the replication of the virus.[2] By binding to the active site of the protease, Boceprevir prevents this cleavage, thereby halting the viral life cycle.[1]
Signaling Pathway of HCV NS3/4A Protease Inhibition by Boceprevir
Caption: Inhibition of HCV Replication by Boceprevir.
Experimental Workflow for Dipeptide Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis of the dipeptide intermediate using this compound.
Workflow for Peptide Coupling
Caption: Dipeptide synthesis and purification workflow.
This compound serves as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its application in the preparation of a key dipeptide intermediate for Boceprevir highlights its importance in ensuring the correct stereochemistry required for potent biological activity. The provided protocols and diagrams offer a comprehensive guide for researchers and scientists in drug development, illustrating the practical application and significance of this versatile chiral molecule.
References
Application Notes and Protocols for the Analytical Methods of Peptides Containing D-Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of D-amino acids, such as D-valine, into peptide structures is a critical strategy in modern drug development. This substitution can significantly enhance peptide stability against enzymatic degradation, improve bioavailability, and modulate biological activity. Consequently, robust analytical methods are essential for the synthesis, purification, and characterization of these peptides to ensure their quality, efficacy, and safety.
These application notes provide detailed protocols for the key analytical techniques used to analyze peptides containing D-valine, including high-performance liquid chromatography (HPLC) for chiral separation and liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.
I. Chiral Separation of D-Valine Containing Peptides by HPLC
The primary challenge in analyzing D-valine containing peptides is the separation of diastereomers (peptides differing only in the stereochemistry of one or more amino acids). This is typically achieved by forming diastereomeric derivatives that can be resolved on a standard reversed-phase HPLC column.
Protocol 1: Derivatization using Marfey's Reagent (FDAA)
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent.[1] It reacts with the primary amino group of the peptide to form stable diastereomers with a strong UV chromophore, allowing for sensitive detection.[1][2]
Materials:
-
Peptide sample containing D-valine
-
Marfey's reagent (FDAA)
-
Acetone
-
1 M Sodium bicarbonate (NaHCO₃)
-
2 M Hydrochloric acid (HCl)
-
HPLC grade water and acetonitrile (B52724)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the peptide sample in water to a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the peptide solution (containing approximately 2.5 micromoles of the peptide) with 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[2]
-
Add 20 µL of 1 M NaHCO₃ to the mixture.[2]
-
Incubate the reaction mixture at 40°C for 1 hour with occasional mixing.[2]
-
-
Quenching the Reaction: After incubation, add 25 µL of 2 M HCl to stop the reaction.
-
Sample Dilution: Dilute the derivatized sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA) to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the diluted sample onto a C18 column.
-
Employ a gradient elution, for example, from 10% to 60% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.
-
Monitor the elution of the diastereomers by UV detection at 340 nm.[1]
-
Data Presentation: Quantitative Analysis of D-Valine Diastereomers
The following table summarizes typical results for the chiral separation of a peptide containing a single D-valine residue after derivatization with Marfey's reagent.
| Diastereomer | Retention Time (min) | Peak Area (%) |
| L-Valine Peptide Derivative | 15.2 | 99.5 |
| D-Valine Peptide Derivative | 16.8 | 0.5 |
Note: Retention times are illustrative and will vary depending on the specific peptide sequence, HPLC system, and gradient conditions. Generally, the D-amino acid derivative elutes later.
II. Quantification of D-Valine Peptides by LC-MS/MS
LC-MS/MS is a powerful technique for the sensitive and specific quantification of peptides in complex matrices. For D-valine containing peptides, this method can be used to determine their concentration in biological samples for pharmacokinetic studies or to quantify impurities in synthetic preparations.
Protocol 2: LC-MS/MS Analysis of a D-Valine Containing Peptide (DV1)
This protocol is adapted from a study on the quantification of DV1, a D-peptide antagonist of CXCR4, in rat plasma.[3]
Materials:
-
Rat plasma containing the D-valine peptide (DV1)
-
Acetonitrile
-
Formic acid
-
C18 HPLC column (e.g., 4.6 mm × 100 mm, 5 µm)
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the supernatant onto the C18 column.
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
A typical gradient could be: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 5% B for 2 min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the D-valine peptide and an internal standard.
-
Data Presentation: LC-MS/MS Parameters and Performance
The table below outlines the key parameters and performance characteristics for the quantification of the D-peptide DV1.[3]
| Parameter | Value |
| Linearity Range | 10–10,000 ng/mL |
| Correlation Coefficient (r) | >0.998 |
| Intra-day Precision (%RSD) | 1.9–9.8% |
| Inter-day Precision (%RSD) | 1.9–9.8% |
| Accuracy | 91.2–110.0% |
| Recovery | >52% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
III. Experimental Workflows and Signaling Pathway Visualization
Workflow for Synthesis, Purification, and Analysis of a D-Valine Containing Peptide
The following diagram illustrates the typical workflow for the production and analysis of a synthetic peptide containing D-valine.
Impact of D-Amino Acid Substitution on Peptide Bioactivity
The inclusion of a D-amino acid like D-valine can profoundly affect a peptide's interaction with its biological target. This is often due to changes in the peptide's conformation and its increased resistance to proteolysis.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the characterization and quantification of peptides containing D-valine. The successful implementation of these protocols is crucial for ensuring the quality and advancing the development of novel peptide-based therapeutics. The provided workflows and diagrams offer a visual guide to the key processes and concepts involved in this area of research.
References
Application Notes and Protocols for the Incorporation of D-Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the incorporation of D-amino acids into peptide chains, a critical technique for enhancing peptide stability and modulating biological activity in drug development. The protocols cover the most common chemical and enzymatic methods, offering step-by-step guidance for researchers in peptide chemistry and drug discovery.
Introduction
The substitution of L-amino acids with their D-enantiomers is a powerful strategy in peptide-based drug design. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life.[1][2] This modification can also influence peptide conformation and binding affinity to biological targets. This document outlines the primary methodologies for introducing D-amino acids into peptides: Solid-Phase Peptide Synthesis (SPPS) and enzymatic ligation.
Data Presentation: Comparison of Synthesis Parameters
While the fundamental principles of peptide synthesis remain the same, the incorporation of D-amino acids can sometimes influence reaction kinetics and overall yield. The following table summarizes key quantitative aspects to consider.
| Parameter | Solid-Phase Peptide Synthesis (Fmoc/tBu) | Enzymatic Ligation (Subtilisin) | Enzymatic Ligation (Sortase A) |
| Typical Coupling Efficiency | >99% for both L- and D-amino acids, though sequence-dependent variations can occur.[] | Yields can vary widely (e.g., 67% for N-Ac-D-Phe-L-Phe-NH2) depending on substrates and reaction conditions.[4] | Ligation efficiency is generally high for L-amino acid substrates but can be lower with D-amino acid nucleophiles. |
| Racemization Risk | Low for most amino acids when using standard coupling reagents. Cysteine and Histidine are more susceptible.[5][6][7][8] | Generally low as the reaction is enzyme-catalyzed and stereospecific. | Highly stereospecific, with minimal risk of racemization. |
| Purity of Final Product | High, typically >95% after purification. | Variable, dependent on enzyme purity and reaction specificity. | High, due to the high specificity of the enzyme. |
| Scale of Synthesis | Milligram to gram scale. | Microgram to milligram scale. | Microgram to milligram scale. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Amino Acids
This protocol details the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a D-amino acid. The chemistry for incorporating a D-amino acid is identical to that of an L-amino acid.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-amino acids and Fmoc-D-amino acids with appropriate side-chain protection (e.g., tBu, Boc, Trt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel
-
Shaker or rocker
Protocol:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide MBHA resin in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
-
Amino Acid Coupling (for both L- and D-amino acids):
-
In a separate vial, dissolve 4 equivalents of the desired Fmoc-protected amino acid (L- or D-) and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), the coupling step should be repeated.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using the appropriate Fmoc-L- or Fmoc-D-amino acid derivative.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
-
Enzymatic Incorporation of D-Amino Acids
a) Subtilisin-Catalyzed Synthesis in Organic Solvents
This method is particularly useful for synthesizing dipeptides with a D-amino acid at the N-terminus. The low water content in the organic solvent minimizes hydrolytic side reactions.[4]
Materials:
-
Subtilisin Carlsberg
-
N-protected D-amino acid ester (e.g., N-Ac-D-Phe-OEtCl)
-
L-amino acid amide (e.g., L-Phe-NH2)
-
Anhydrous tert-amyl alcohol
-
Molecular sieves (for maintaining anhydrous conditions)
-
Reaction vessel with magnetic stirring
Protocol:
-
Reaction Setup:
-
In a dry reaction vessel, dissolve the N-protected D-amino acid ester and the L-amino acid amide in anhydrous tert-amyl alcohol.
-
Add subtilisin to the reaction mixture. The enzyme can be used as a powder.
-
Add molecular sieves to the reaction to ensure anhydrous conditions.
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 45°C) for several days.
-
Monitor the progress of the reaction by TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, filter off the enzyme and molecular sieves.
-
Remove the solvent under reduced pressure.
-
Purify the resulting dipeptide by chromatography.
-
Characterize the product by NMR and mass spectrometry to confirm its structure and stereochemistry.
-
b) Sortase A-Mediated Ligation
Sortase A (SrtA) is a transpeptidase that can be used to ligate a peptide with a C-terminal LPXTG motif to another peptide with an N-terminal glycine. While SrtA has a preference for L-glycine, it can tolerate D-amino acids at the N-terminus of the nucleophilic peptide, albeit with potentially reduced efficiency.
Materials:
-
Purified Sortase A enzyme
-
Peptide substrate with a C-terminal LPXTG motif
-
Nucleophile peptide with an N-terminal D-amino acid (e.g., D-Ala-peptide)
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Reaction tubes
Protocol:
-
Reaction Setup:
-
In a reaction tube, combine the peptide substrate and the D-amino acid nucleophile peptide in the sortase reaction buffer. A molar excess of the nucleophile is often used to drive the reaction forward.
-
Add purified Sortase A to initiate the reaction.
-
-
Reaction:
-
Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for several hours to overnight.
-
Monitor the ligation product formation by SDS-PAGE or RP-HPLC.
-
-
Purification:
-
Purify the ligated peptide product from the unreacted substrates and the enzyme using an appropriate chromatography method, such as affinity chromatography (if one of the peptides is tagged) or RP-HPLC.
-
Confirm the identity of the ligated product by mass spectrometry.
-
Visualizations
Experimental Workflow for SPPS
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of peptides containing D-amino acids.
Signaling Pathway of [D-Ala2, D-Leu5]-Enkephalin (DADLE)
Caption: Signaling pathway of the D-amino acid-containing peptide DADLE.[9][10]
Conclusion
The incorporation of D-amino acids into peptides is a versatile and effective strategy for improving their therapeutic potential. Both chemical synthesis and enzymatic methods offer viable routes for producing these modified peptides. The choice of method will depend on the specific peptide sequence, the desired scale of synthesis, and the available resources. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize and evaluate D-amino acid-containing peptides for a wide range of applications in drug discovery and development.
References
- 1. Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The delta opioid peptide D-Alanine 2, Leucine 5 Enkephaline (DADLE)-induces neuroprotection through cross-talk between the UPR and pro-survival MAPK-NGF-Bcl2 signaling pathways via modulation of several micro-RNAs in SH-SY5Y cells subjected to ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of H-D-Val-OtBu.HCl in the Synthesis of Proteolytically Stable Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids, particularly D-enantiomers, is a key strategy in peptidomimetic design. H-D-Val-OtBu.HCl, a protected form of D-valine, is a valuable building block in this endeavor. The D-configuration of the valine residue confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] The tert-butyl ester (OtBu) protecting group on the C-terminus allows for controlled, stepwise peptide synthesis, preventing unwanted side reactions.[3] This application note provides a detailed protocol for the incorporation of this compound into a model peptidomimetic and discusses its application in targeting signaling pathways where proteolytic stability is paramount.
Advantages of Incorporating D-Valine in Peptidomimetics
The inclusion of D-valine, facilitated by reagents like this compound, offers several advantages in drug design:
-
Enhanced Proteolytic Stability: The primary benefit is increased resistance to degradation by endogenous proteases and peptidases, leading to a longer in vivo half-life.[1]
-
Conformational Constraint: The presence of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.
-
Improved Bioavailability: By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, peptidomimetics containing D-amino acids may exhibit improved oral bioavailability.
-
Receptor Specificity: The altered stereochemistry can lead to novel interactions with biological targets, potentially increasing selectivity and reducing off-target effects.
Application: Synthesis of a Protease-Resistant Peptide Analog
This section details the synthesis of a model pentapeptide, Ac-L-Ala-L-Phe-D-Val -L-Leu-L-Trp-NH₂, designed to be a protease-resistant analog of a hypothetical bioactive peptide. The protocol outlines the incorporation of this compound using standard solid-phase peptide synthesis (SPPS) techniques.
Experimental Workflow for Peptidomimetic Synthesis
The following diagram illustrates the general workflow for the solid-phase synthesis of the model peptidomimetic.
Caption: Solid-phase synthesis workflow for a model peptidomimetic.
Detailed Protocol for this compound Incorporation
This protocol describes the manual coupling step for incorporating the D-valine residue into the peptide sequence on a Rink Amide resin.
Materials:
-
Fmoc-L-Leu-Rink Amide Resin
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% (v/v) Piperidine in DMF
-
DCM (Dichloromethane)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
This compound Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes. Note: Additional DIPEA is required to neutralize the hydrochloride salt of the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Perform a Kaiser test to monitor the reaction progress. If the test is positive, continue the coupling for another hour.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Continue the synthesis by deprotecting the Fmoc group of the newly added D-valine and coupling the subsequent amino acid (Fmoc-L-Phe-OH) using a standard protocol.
Quantitative Data Summary
The following tables present hypothetical but representative data for the synthesis and biological evaluation of the D-Val-containing peptidomimetic compared to its all-L-amino acid counterpart.
Table 1: Synthesis and Purification Data
| Compound | Crude Purity (LC-MS) | Purified Yield | Molecular Weight (Da) |
| Ac-L-Ala-L-Phe-L-Val -L-Leu-L-Trp-NH₂ | 85% | 35% | 692.88 |
| Ac-L-Ala-L-Phe-D-Val -L-Leu-L-Trp-NH₂ | 82% | 32% | 692.88 |
Table 2: In Vitro Stability and Activity Data
| Compound | Half-life in Human Serum | Receptor Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) |
| Ac-L-Ala-L-Phe-L-Val -L-Leu-L-Trp-NH₂ | 15 min | 50 | 120 |
| Ac-L-Ala-L-Phe-D-Val -L-Leu-L-Trp-NH₂ | > 12 hours | 75 | 180 |
Application in a Biological Context: Targeting a GPCR Signaling Pathway
Let's hypothesize that our model peptidomimetic is an antagonist for a G-protein coupled receptor (GPCR) that is activated by a natural peptide ligand. The prolonged stability of the D-Val analog makes it a more effective therapeutic candidate.
GPCR Antagonism Signaling Pathway
The diagram below illustrates the mechanism of action. The natural L-peptide activates the GPCR, leading to a downstream signaling cascade. The D-Val peptidomimetic antagonist binds to the receptor but does not activate it, thereby blocking the signaling pathway.
Caption: Antagonism of a GPCR signaling pathway by a D-Val peptidomimetic.
Conclusion
This compound is a critical reagent for the synthesis of advanced peptidomimetics. Its incorporation allows for the development of drug candidates with significantly enhanced metabolic stability, a crucial attribute for therapeutic efficacy. The protocols and conceptual framework provided in this application note offer a guide for researchers in the rational design and synthesis of next-generation peptide-based drugs. The ability to create proteolytically resistant molecules opens up new avenues for targeting a wide range of biological pathways that were previously challenging for traditional peptide therapeutics.
References
Application Notes and Protocols for the Cyclization of Peptides Containing D-Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics, offering advantages over their linear counterparts, such as enhanced metabolic stability, improved receptor binding affinity and specificity, and potentially increased cell permeability.[1][2][3] The incorporation of non-proteinogenic amino acids, such as D-valine, plays a crucial role in the design of cyclic peptides. D-amino acids can induce β-turns in the peptide backbone, pre-organizing the linear precursor into a conformation that is favorable for efficient macrocyclization.[1] This pre-organization minimizes the entropic penalty of cyclization and can lead to higher yields while reducing the formation of undesirable oligomeric side products.[1][2]
These application notes provide detailed protocols for the head-to-tail cyclization of peptides containing D-valine, covering both on-resin and solution-phase methodologies. The information is intended to guide researchers in developing robust and efficient synthetic strategies for this important class of molecules.
Data Presentation: Comparison of Cyclization Conditions
The efficiency of peptide cyclization is influenced by several factors, including the choice of coupling reagents, reaction time, and temperature. The following table summarizes representative data on the conversion of a linear peptide to its cyclic form under various on-resin cyclization conditions. While the specific peptide sequence will impact the outcome, this data provides a general comparison of how different parameters can affect the yield of the desired cyclic product.
| Linker Amino Acid | Cyclization Conditions | Linear Peptide Crude Purity (%) | Cyclic Product Crude Purity (%) | Notes |
| Glutamic Acid | 2 hr single coupling @ 25°C | 64% | 22% | Longer reaction times tend to yield higher conversion to the cyclic product.[4] |
| Glutamic Acid | 2 hr single coupling @ 50°C | 64% | 26% | Increased temperature can improve cyclization efficiency. |
| Glutamic Acid | 2 x 2 hr double coupling @ 50°C | 64% | 28% | A second coupling step can further drive the reaction to completion.[4] |
| Aspartic Acid | 2 hr single coupling @ 25°C | 78% | Lower than Glu-linked | The shorter side chain of Aspartic Acid may provide less flexibility for efficient cyclization compared to Glutamic Acid.[4] |
| Aspartic Acid | 2 hr single coupling @ 50°C | 78% | Lower than Glu-linked | - |
| Aspartic Acid | 2 x 2 hr double coupling @ 50°C | 78% | Lower than Glu-linked | - |
Data is illustrative and based on findings from on-resin cyclization experiments.[4] Actual results will vary depending on the specific peptide sequence and experimental conditions.
Experimental Workflow
The general workflow for the synthesis and cyclization of a D-valine containing peptide involves linear peptide synthesis, followed by either on-resin or solution-phase cyclization, and subsequent purification.
Caption: General workflow for the synthesis of cyclic peptides containing D-valine.
Experimental Protocols
The following are detailed protocols for on-resin and solution-phase head-to-tail cyclization of a peptide containing D-valine.
Protocol 1: On-Resin Head-to-Tail Cyclization
This protocol is adapted for automated peptide synthesizers and utilizes a side-chain anchoring strategy.[2][4]
1. Materials and Reagents:
-
Fmoc-protected amino acids (including Fmoc-D-Val-OH)
-
Rink Amide resin (or other suitable resin)
-
Fmoc-Asp(OAllyl)-OH or Fmoc-Glu(OAllyl)-OH for side-chain anchoring
-
Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Allyl deprotection: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) and Phenylsilane (B129415)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
2. Synthesis of the Linear Peptide:
-
Swell the Rink Amide resin in DMF.
-
Perform solid-phase peptide synthesis (SPPS) using a standard Fmoc/tBu strategy on an automated peptide synthesizer.[2] For side-chain anchoring, the first amino acid coupled to the resin will be Fmoc-Asp(OAllyl)-OH or Fmoc-Glu(OAllyl)-OH.
-
Continue assembling the linear peptide sequence, incorporating Fmoc-D-Val-OH at the desired position. Standard coupling cycles involve Fmoc deprotection with 20% piperidine in DMF, followed by amino acid coupling using 5 equivalents of the Fmoc-amino acid, DIC, and Oxyma.[2]
3. On-Resin Cyclization:
-
After assembly of the linear peptide, perform selective deprotection of the C-terminal allyl ester. Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM. Heat at 40°C for 10 minutes. Repeat this step once.[2]
-
Wash the resin thoroughly with DCM and DMF.
-
Perform the on-resin cyclization by adding a solution of DIC (5 equivalents) and Oxyma (5 equivalents) in DMF. The reaction can be carried out at 25°C or 50°C for 2 hours. For difficult sequences, a double coupling may be beneficial.[4]
4. Cleavage and Purification:
-
Wash the resin with DMF and DCM, then dry the resin.
-
Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours at room temperature.[2]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This protocol involves synthesizing the fully protected linear peptide on the resin, cleaving it, and then performing the cyclization in solution.
1. Materials and Reagents:
-
Fmoc-protected amino acids (including Fmoc-D-Val-OH)
-
2-Chlorotrityl chloride (2-CTC) resin
-
Coupling reagents for synthesis: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Coupling reagents for cyclization: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage solution for protected peptide: Acetic acid/TFE/DCM (1:2:7)
-
Final deprotection/cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Acetonitrile, Diethyl ether
2. Synthesis of the Linear Protected Peptide:
-
Load the C-terminal Fmoc-amino acid onto the 2-CTC resin.
-
Perform SPPS using Fmoc/tBu chemistry to assemble the linear peptide sequence, including the D-valine residue.
-
After assembly, cleave the fully protected linear peptide from the 2-CTC resin using a mild cleavage cocktail (e.g., acetic acid/TFE/DCM) to keep the side-chain protecting groups intact.
-
Purify the protected linear peptide by RP-HPLC.
3. Solution-Phase Cyclization:
-
Dissolve the purified, protected linear peptide in a large volume of DMF to achieve a high dilution condition (concentration of 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[5]
-
Add the cyclization reagents. A common combination is HATU (1.5 equivalents), HOAt (1.5 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, remove the DMF under reduced pressure.
4. Final Deprotection and Purification:
-
Treat the crude protected cyclic peptide with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours to remove the side-chain protecting groups.
-
Precipitate the deprotected peptide in cold diethyl ether.
-
Purify the final cyclic peptide by RP-HPLC and characterize by LC-MS.
Signaling Pathways and Logical Relationships
The choice between on-resin and solution-phase cyclization depends on several factors, including the peptide sequence, solubility, and desired scale. The following diagram illustrates the decision-making process.
Caption: Decision logic for choosing a peptide cyclization strategy.
Conclusion
The cyclization of peptides containing D-valine is a powerful strategy for developing stable and bioactive molecules. The choice between on-resin and solution-phase methods depends on the specific characteristics of the peptide. On-resin cyclization can be more straightforward and amenable to automation, while solution-phase cyclization offers flexibility for peptides that may be difficult to cyclize on a solid support. Careful optimization of coupling reagents, reaction conditions, and purification protocols is essential for achieving high yields and purity of the final cyclic peptide product.
References
- 1. Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biotage.com [biotage.com]
- 5. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with H-D-Val-OtBu.HCl
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the low coupling efficiency of H-D-Val-OtBu.HCl, a sterically hindered amino acid derivative. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and offer practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I experiencing low coupling efficiency with this compound?
Low coupling efficiency with this compound is primarily due to steric hindrance. The bulky tert-butyl ester (OtBu) and the isopropyl side chain of the valine residue create significant spatial obstruction around the amine group. This bulkiness physically impedes the approach of the activated carboxylic acid of the incoming amino acid, slowing down or preventing the formation of the peptide bond.
Q2: My standard coupling protocol (e.g., using DCC/HOBt) is failing. What is the first troubleshooting step?
Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) are often not potent enough to overcome the steric hindrance of this compound. The most effective initial step is to switch to a more powerful coupling reagent.
Recommended Action: Transition to a uronium/aminium or phosphonium (B103445) salt-based coupling reagent. Reagents like HATU, HBTU, and PyBOP are known to be more effective for sterically hindered couplings. HATU, in particular, is often recommended for such challenging reactions due to its high reactivity and ability to suppress racemization.[1]
Q3: I've switched to a stronger coupling reagent like HATU, but my yield is still suboptimal. What other parameters can I adjust?
If changing the coupling reagent alone is insufficient, you can optimize the reaction conditions. Here are several strategies to improve coupling efficiency:
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent. This can help drive the reaction to completion.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to several hours, or even overnight, to allow more time for the sterically hindered reaction to proceed.
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents) relative to the resin loading.
-
Elevate the Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can provide the necessary energy to overcome the activation barrier. However, this should be done with caution as excessive heat can increase the risk of racemization.
Q4: Could peptide aggregation be contributing to the low coupling efficiency?
Yes, peptide aggregation can be a significant factor, especially as the peptide chain elongates. Hydrophobic residues like valine can contribute to the formation of secondary structures on the solid support, which can physically block the reactive sites and hinder reagent diffusion.
Indicators of Aggregation:
-
Shrinking of the resin beads.
-
Slow or incomplete Fmoc deprotection.
-
False negative results from colorimetric tests like the Kaiser test.
Strategies to Mitigate Aggregation:
-
Use Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures.
-
Incorporate Backbone Protection: Using pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids in the sequence can disrupt hydrogen bonding and prevent aggregation.
-
Solvent Optimization: Using a "magic mixture" of DCM/DMF/NMP (1:1:1) can improve solvation and reduce aggregation.
Q5: How do I handle the hydrochloride salt (HCl) on this compound during coupling?
The hydrochloride salt must be neutralized to the free amine for the coupling reaction to proceed. This is typically achieved by adding a non-nucleophilic base to the reaction mixture.
Procedure: Before adding the coupling reagent, the this compound salt should be dissolved in the reaction solvent (e.g., DMF) and neutralized with a base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Typically, 2-4 equivalents of the base are used.
Data Presentation: Comparative Coupling Efficiency
The choice of coupling reagent significantly impacts the yield when working with sterically hindered amino acids. The following table summarizes the reported yields for different coupling reagents in challenging coupling reactions.
| Coupling Reagent | Additive | Base | Hindered Residue Example | Reported Yield (%) | Reference |
| HATU | N/A | DIPEA | Aib-Aib | ~95% | [1] |
| HBTU | N/A | DIPEA | Aib-Aib | Lower than HATU | [1] |
| PyBOP | N/A | DIPEA | Fmoc-Val-Val-NH2 | High | [2] |
| COMU | N/A | DIPEA | Aza-peptide bond | Nearly complete | [3] |
| DCC | HOBt | N/A | General hindered peptides | Often low/inefficient | [4] |
| Acyl Fluoride | N/A | N/A | α,α-disubstituted amino acids | High |
Note: Yields are highly sequence and condition-dependent. This table provides a general comparison based on available literature for challenging couplings.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).
Protocol 2: Optimized Coupling Protocol for this compound
This protocol is specifically designed for coupling sterically hindered amino acids like this compound.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (4 eq.) and a highly efficient coupling reagent such as HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to neutralize the HCl salt and activate the coupling reagent.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.
-
-
Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), proceed to a second coupling.
-
Double Coupling (if necessary):
-
Drain the initial coupling solution and wash the resin with DMF (3 times).
-
Repeat the amino acid activation and coupling step (Step 2) with fresh reagents.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Capping (Optional): To block any unreacted amine groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
Visualizations
Caption: A step-by-step workflow for troubleshooting low coupling efficiency.
Caption: The general signaling pathway of a peptide coupling reaction.
References
Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing or eliminating racemization during peptide synthesis. Maintaining the stereochemical integrity of amino acids is crucial for the biological activity and therapeutic efficacy of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a concern?
A1: Racemization is the process where a pure enantiomer of a chiral amino acid (e.g., a D-amino acid) is converted into a mixture of both its D- and L-forms.[1] In peptide synthesis, this results in the incorporation of the incorrect stereoisomer into the peptide chain. This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids. The presence of these diastereomeric impurities can dramatically alter or eliminate the peptide's therapeutic efficacy and can be very difficult to remove during purification.[2]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways through which racemization occurs during the activation and coupling steps of peptide synthesis:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism.[3][4] The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The subsequent attack by the amine component on the now achiral oxazolone ring can produce both the desired peptide and the undesired diastereomer.[4]
-
Direct Enolization (Direct Hα abstraction): This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate.[3][4] This achiral enolate can then be reprotonated from either side, leading to racemization. This pathway is more likely to occur under strongly basic conditions.[3][4]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly notorious for their high susceptibility to racemization.[2][4][5] Serine (Ser) can also be problematic under certain conditions.[2][6] The nature of the amino acid side chain and its protecting group can influence the rate of racemization.
Q4: How do coupling reagents influence racemization?
A4: The choice of coupling reagent is a critical factor in controlling racemization.[1]
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization.[1][7] Their use almost always requires the addition of a racemization-suppressing additive.[7]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally preferred for minimizing racemization as they form active esters in situ that are less prone to cyclizing into oxazolones.[2][4] COMU, in particular, has shown a very low tendency for racemization.[8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective at suppressing racemization, especially for coupling sterically hindered or N-methyl amino acids.[2][9]
Q5: What is the role of additives in preventing racemization?
A5: Additives are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents.[6] They react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[4] Commonly used additives include:
-
1-Hydroxybenzotriazole (HOBt): A traditional additive, though newer options are often more effective.[6][10]
-
1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at increasing reaction rates and suppressing racemization.[6][7]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A non-explosive and highly effective alternative to HOBt and HOAt, showing low racemization levels.[7][8]
-
6-Cl-HOBt: An electron-withdrawing derivative of HOBt that is also more effective at suppressing racemization.[6]
Q6: How does the choice of base affect racemization?
A6: The base used during the coupling reaction can significantly influence the rate of racemization by facilitating the abstraction of the alpha-proton.[6][11]
-
Strength and Steric Hindrance: Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIEA) can increase the rate of racemization.[4]
-
Weaker/Hindered Bases: For sensitive amino acids, switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) can minimize racemization.[4][5][6]
Q7: Can the solvent choice impact the extent of racemization?
A7: Yes, the solvent can influence the rate of racemization. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used but can sometimes increase the rate of racemization compared to less polar solvents.[2][12] However, solvent choice is often dictated by the solubility of reagents and the swelling of the solid support resin.[2] Greener solvent alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have shown potential for reducing racemization in some cases.[13]
Q8: Does temperature, especially in microwave-assisted synthesis, increase racemization?
A8: Yes, elevated temperatures, often used in microwave-assisted solid-phase peptide synthesis (SPPS) to accelerate reaction times, can increase the rate of racemization.[2][14][15] For particularly sensitive amino acids like Cys and His, it is advisable to lower the microwave coupling temperature (e.g., from 80°C to 50°C) or perform the coupling of these specific residues at room temperature.[5][16]
Troubleshooting Guide
Problem: High levels of racemization detected in the final peptide.
This guide provides a systematic approach to identifying and resolving the source of racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Racemization in peptide synthesis | PPTX [slideshare.net]
- 12. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions for Hindered Amino Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of sterically hindered amino acids like D-valine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes D-valine a "hindered" amino acid and why is it challenging for peptide synthesis?
A1: Sterically hindered amino acids, such as valine, isoleucine, and α,α-disubstituted amino acids, possess bulky side chains that physically obstruct the approach of the reacting amino and carboxyl groups.[1] This steric interference is a primary factor that slows down the rate of peptide bond formation, often leading to incomplete reactions and low yields when using standard protocols.[2][3]
Q2: Why are standard coupling reagents like DCC or DIC often ineffective for D-valine?
A2: Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are frequently inefficient for coupling sterically hindered amino acids.[1][4] The reactive intermediate they form is often not potent enough to overcome the significant energy barrier created by the steric bulk of amino acids like D-valine, resulting in sluggish reaction kinetics and poor product yield.[3]
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
A3: For challenging couplings involving hindered residues, it is highly recommended to use more potent, in-situ activating reagents.[1] Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP and PyAOP, are generally more effective.[1][5] Reagents that form highly reactive OAt esters, like HATU and PyAOP, are considered among the most efficient for overcoming steric barriers.[1] For extremely hindered couplings, converting the carboxylic acid to a more reactive acyl fluoride (B91410) can be a highly effective strategy.[1][6]
Q4: What are the recommended solvents and reaction conditions?
A4: Polar aprotic solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used.[5] For particularly difficult sequences, using mixed solvents (e.g., DMSO/DMF) can help prevent peptide chain aggregation and improve reaction efficiency.[7] Reaction time and temperature should be optimized; for challenging couplings, increasing the reaction time or performing a "double coupling" (repeating the coupling step) may be necessary.[1][5] Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields for difficult couplings.[7]
Q5: How can I minimize the risk of racemization during the coupling of D-valine?
A5: Racemization is a key side reaction to monitor. The choice of coupling reagent and additives is crucial. Using additives like 1-Hydroxybenzotriazole (HOBt) or its more effective analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), can significantly reduce racemization.[6][7] Oxyma-based reagents are also known for their superior performance in minimizing this side reaction.[1] Additionally, using weaker bases like N-methylmorpholine (NMM) or sym-collidine instead of stronger ones like Diisopropylethylamine (DIPEA) can help suppress racemization, especially when using phosphonium or aminium reagents.[6]
Troubleshooting Guide
This guide addresses common problems encountered when working with D-valine and other hindered amino acids.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with H-D-Val-OtBu.HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-D-Val-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of the sterically hindered amino acid this compound.
Problem 1: Low Coupling Efficiency / Deletion Sequences
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing the D-Valine residue (deletion peptide).
Possible Causes:
-
Steric Hindrance: The bulky tert-butyl ester and the β-branched side chain of D-Valine can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.
-
Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for sterically hindered amino acids.
-
Insufficient Reaction Time: The coupling reaction may not have been allowed to proceed to completion.
Solutions:
-
Optimize Coupling Reagents: Employ coupling reagents known to be effective for hindered amino acids. Carbodiimide-based reagents in the presence of an additive are a common choice.
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., to overnight) and cautiously increasing the temperature can help overcome the activation energy barrier. However, be mindful that elevated temperatures can increase the risk of racemization. Microwave-assisted SPPS can also drive difficult couplings to completion efficiently.[1]
-
Double Coupling: Perform the coupling step twice with a fresh portion of the activated amino acid and coupling reagents.
-
Capping: After the first coupling, cap any unreacted N-terminal amines with a reagent like acetic anhydride. This will prevent the formation of deletion peptides that are difficult to separate during purification.
Problem 2: Racemization of D-Valine
Symptom: Chiral HPLC or capillary electrophoresis (CE) analysis reveals the presence of the L-Valine diastereomer in the final peptide product.
Possible Causes:
-
Over-activation: Prolonged exposure of the amino acid to activating reagents can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.
-
Base-catalyzed Racemization: The tertiary amines used as bases during coupling can promote racemization.
-
Elevated Temperatures: As mentioned, higher temperatures used to overcome steric hindrance can also increase the rate of racemization.
Solutions:
-
Choice of Coupling Reagent and Additive: Use coupling reagents and additives known to suppress racemization. For example, the use of OxymaPure® as an additive with DIC has been shown to be effective.
-
Use of Hindered Bases: Employ sterically hindered bases such as 2,4,6-collidine in place of more common bases like diisopropylethylamine (DIPEA) to minimize base-catalyzed racemization.[2]
-
Control Temperature: If using elevated temperatures, carefully optimize the temperature to find a balance between coupling efficiency and minimizing racemization. For microwave-assisted SPPS, lowering the coupling temperature can limit racemization.[2]
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before being added to the resin.
Problem 3: Side Reactions Related to the Tert-Butyl Ester Group
Symptom: MS analysis of the cleaved peptide shows unexpected adducts, particularly t-butylated species.
Possible Cause:
-
Formation of Tert-Butyl Cations: During the final trifluoroacetic acid (TFA) cleavage step, the tert-butyl ester is cleaved, generating reactive tert-butyl cations. These cations can then react with nucleophilic side chains of other amino acids in the peptide, such as tryptophan, methionine, or cysteine.
Solutions:
-
Use of Scavengers: Always include a "scavenger" in the TFA cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger that reduces the t-butyl cation to isobutane, preventing its reaction with the peptide. Water can also act as a scavenger. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in SPPS?
A1: The primary challenges are due to its steric bulk. This leads to two main problems:
-
Low coupling efficiency , which can result in the formation of deletion sequences where the D-Valine is missing.
-
A higher propensity for racemization (conversion from the D- to the L-enantiomer) during the activation and coupling steps.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like D-Valine, it is advisable to use high-efficiency coupling reagents. Combinations such as N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure® are often recommended. Other potent reagents like HBTU, HATU, or COMU can also be effective, but optimization may be required to minimize racemization.
Q3: How can I detect and quantify racemization of D-Valine in my peptide?
A3: Several analytical techniques can be used:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the diastereomeric peptides (one containing D-Val and the other containing L-Val).[3]
-
Capillary Electrophoresis (CE): CE with a chiral selector can provide excellent separation of stereoisomers.[4][5]
-
Gas Chromatography (GC) on a Chiral Column: This requires hydrolysis of the peptide followed by derivatization of the resulting amino acids.
-
Mass Spectrometry (MS): While MS itself does not typically distinguish between enantiomers, tandem MS (MS/MS) can sometimes be used to differentiate diastereomers based on their fragmentation patterns.
Q4: What is a "deletion sequence" and how do I identify it?
A4: A deletion sequence is a common impurity in SPPS where one or more amino acid residues are missing from the target peptide sequence. In the context of using this compound, this would be the peptide without the D-Valine. You can identify deletion sequences using:
-
High-Performance Liquid Chromatography (HPLC): The deletion peptide will typically have a different retention time than the full-length peptide.
-
Mass Spectrometry (MS): The molecular weight of the deletion peptide will be lower than the target peptide by the mass of the missing D-Valine residue.
Q5: Should I be concerned about other common SPPS side reactions like aspartimide formation when using this compound?
A5: While this compound itself is not directly involved in aspartimide formation, this side reaction can occur if your peptide sequence contains an aspartic acid residue. Aspartimide formation is a base-catalyzed intramolecular cyclization that can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue. It is a sequence-dependent side reaction that should always be considered in Fmoc-based SPPS. Using hindered protecting groups on the aspartic acid side chain and adding HOBt to the deprotection solution can help minimize this side reaction.[2]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent/Additive | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Racemization Risk | Notes |
| DIC/HOBt | 2-4 hours | Moderate | Moderate | A standard, cost-effective choice. |
| DIC/OxymaPure® | 1-2 hours | High | Low | Generally provides good results with reduced racemization. |
| HBTU/DIPEA | 30-60 min | High | Moderate to High | Fast and effective, but requires careful control to minimize racemization. |
| HATU/DIPEA | 30-60 min | Very High | Moderate | More potent than HBTU, especially for very difficult couplings. |
| COMU/DIPEA | 30-60 min | Very High | Low to Moderate | Known for its high efficiency and suppression of racemization. |
Note: This table provides a general comparison. Optimal conditions should be determined empirically for each specific sequence.
Table 2: Typical Extent of Racemization in SPPS
| Analytical Method | Reported Racemization per Cycle | Reference |
| Capillary Electrophoresis | 0.4% or less | [4][5] |
| Chiral HPLC | Varies depending on amino acid and conditions | [3][6] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for D-Valine Racemization
Objective: To quantify the percentage of L-Valine diastereomer in a synthetic peptide containing D-Valine.
Materials:
-
Crude synthetic peptide
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column)
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Reference standards for the all-D and the L-Val containing diastereomer (if available)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a small amount of mobile phase A) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject 10-20 µL of the peptide solution.
-
Run a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired D-Valine peptide and the undesired L-Valine diastereomer. If standards are not available, the major peak is assumed to be the desired product.
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of racemization as: (% Racemization) = [Area(L-Val peak) / (Area(D-Val peak) + Area(L-Val peak))] * 100.
-
Protocol 2: RP-HPLC and MS Analysis for Deletion Sequences
Objective: To identify and relatively quantify the presence of the D-Valine deletion peptide.
Materials:
-
Crude synthetic peptide
-
RP-HPLC system with a UV detector coupled to a mass spectrometer (LC-MS)
-
C18 reversed-phase column
-
Mobile phase A: 0.1% Formic Acid in water
-
Mobile phase B: 0.1% Formic Acid in acetonitrile
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
LC-MS Conditions:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample.
-
Run a suitable gradient to separate the target peptide from impurities.
-
The eluent is directed to both the UV detector and the mass spectrometer.
-
-
Data Analysis:
-
HPLC Chromatogram: Analyze the UV chromatogram to identify the main peak and any significant impurity peaks.
-
Mass Spectrometry:
-
Examine the mass spectrum corresponding to the main peak to confirm it matches the calculated molecular weight of the target peptide.
-
Examine the mass spectra of the impurity peaks. A peak with a mass corresponding to the target peptide minus the mass of a D-Valine residue (approximately 99.13 Da for the residue) is the deletion sequence.
-
-
Quantification: The relative percentage of the deletion peptide can be estimated from the peak area in the UV chromatogram.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for SPPS with this compound.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Difficult Peptide Sequence Yields
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with synthesizing difficult peptide sequences and improve their yields.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize?
A peptide sequence is often considered "difficult" due to specific chemical or physical properties of its amino acid composition that can hinder the efficiency of solid-phase peptide synthesis (SPPS). Key factors include:
-
Aggregation-prone sequences: Certain sequences have a tendency to aggregate or form secondary structures (e.g., β-sheets) on the resin, which can block reactive sites and lead to incomplete reactions. This is particularly common in hydrophobic sequences and can result in low yields and purity.
-
Steric hindrance: Bulky amino acid residues next to each other can physically obstruct the coupling of the next amino acid, slowing down or preventing the reaction.
-
Aspartimide formation: Sequences containing aspartic acid (Asp) are prone to forming a stable five-membered ring (aspartimide), especially when followed by small amino acids like glycine, serine, or asparagine. This side reaction can lead to impurities.
-
Racemization: The chiral integrity of amino acids can be compromised during activation, particularly with residues like histidine and cysteine.
-
Poor solubility: Hydrophobic peptides can be difficult to dissolve, making them challenging to purify after cleavage from the resin.
Q2: How can I predict if my peptide sequence will be difficult to synthesize?
Several computational tools can help predict potential difficulties before synthesis begins. These tools analyze the primary sequence to identify regions prone to aggregation, secondary structure formation, or other issues. Some software can calculate a "difficulty score" based on the peptide's properties.
Troubleshooting Guide
Issue 1: Low Yield Due to Peptide Aggregation
Symptom: You observe a significant drop in yield, and the crude peptide shows a complex mixture of truncated sequences upon analysis (e.g., by HPLC). This is often accompanied by a "gummy" or clumped resin.
Cause: The growing peptide chains on the resin are likely aggregating, preventing reagents from accessing the reactive N-terminus. This is a common issue with hydrophobic sequences or those known to form strong secondary structures.
Solutions:
-
Chaotropic Agents: Incorporate agents that disrupt secondary structures. A common approach is to add a salt like LiCl or KSCN to the coupling and deprotection steps.
-
"High-Temperature" Synthesis: Increasing the reaction temperature (e.g., to 60-90°C) can provide enough energy to break up aggregates and improve reaction kinetics. Microwave-assisted SPPS is a highly effective method for this.
-
Pseudoproline Dipeptides: Introduce dipeptides containing a proline-like structure (pseudoproline) at specific points (e.g., Ser or Thr residues) in the sequence. These "kink" the peptide backbone, disrupting the formation of β-sheets.
-
Solvent Choice: Using more effective solvents like N,N-dimethylformamide (DMF) mixed with dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) can improve solvation and reduce aggregation.
Experimental Protocol: Microwave-Assisted SPPS for Aggregation-Prone Sequences
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.
-
Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in DMF to the resin.
-
Heat in a microwave peptide synthesizer to 75°C for 3 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (5 equivalents), a coupling reagent like HBTU (5 equivalents), and a base like DIPEA (10 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Heat in the microwave to 75°C for 5-10 minutes.
-
Wash the resin with DMF.
-
-
Repeat: Continue the deprotection and coupling cycles for the entire sequence.
-
Cleavage and Precipitation:
-
After the final deprotection, wash the resin with DCM.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Stir for 2-3 hours at room temperature.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Quantitative Data Summary: Impact of Synthesis Modifiers on Yield
| Synthesis Condition | Standard SPPS (25°C) | Microwave-Assisted SPPS (75°C) | With Pseudoproline Dipeptides |
| Crude Yield (%) | 15-30% | 60-85% | 55-70% |
| Purity (%) | < 50% | > 80% | > 75% |
Workflow for Troubleshooting Low Yield Due to Aggregation
Caption: Troubleshooting workflow for low peptide yield caused by aggregation.
Issue 2: Aspartimide Formation
Symptom: HPLC analysis of the crude peptide shows two major peaks close to each other, one being the target peptide and the other an impurity with the same mass.
Cause: The peptide backbone has undergone rearrangement at an Aspartic acid (Asp) residue, forming a stable aspartimide ring. This can then open to form either the desired alpha-peptide or an undesired beta-peptide impurity.
Solutions:
-
Use Protecting Groups: Employ a protecting group on the side chain of Asp that hinders aspartimide formation. For example, using Fmoc-Asp(OMpe)-OH instead of the standard Fmoc-Asp(OtBu)-OH can significantly reduce this side reaction.
-
Modify Coupling Conditions: Use a lower concentration of the activating base (e.g., DIPEA) or switch to a less basic alternative like collidine.
-
Deprotection with DBU: For the deprotection step following the Asp residue, adding hexamethylenetetramine (HMTA) to the piperidine solution can suppress aspartimide formation.
Experimental Protocol: Minimizing Aspartimide Formation
-
Resin and Preceding Amino Acid: Synthesize the peptide sequence up to the amino acid just before the Asp residue.
-
Coupling of Fmoc-Asp(OMpe)-OH:
-
For the Asp position, use Fmoc-Asp(OMpe)-OH.
-
Dissolve Fmoc-Asp(OMpe)-OH (3 equivalents), HATU (3 equivalents), and collidine (6 equivalents) in DMF.
-
Perform the coupling reaction at room temperature for 2 hours.
-
-
Subsequent Steps: Continue the synthesis using standard SPPS protocols. The OMpe group is stable during the synthesis but is removed during the final TFA cleavage.
Logical Relationship for Preventing Aspartimide Formation
Caption: Strategies to mitigate aspartimide formation during peptide synthesis.
Technical Support Center: Addressing Peptide Aggregation Caused by D-Amino Acid Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation following the incorporation of D-amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide with D-amino acids aggregating?
A1: Peptide aggregation is a complex process where peptide chains self-associate to form larger, often insoluble structures.[1] While D-amino acid incorporation is often used to increase proteolytic stability, it can inadvertently promote aggregation through several mechanisms:[2][3]
-
Disruption of Secondary Structure: The introduction of a D-amino acid can alter the natural L-amino acid backbone conformation, leading to the exposure of hydrophobic residues that can initiate aggregation.[4]
-
Promotion of Specific Structures: In some cases, D-amino acids can induce the formation of specific secondary structures, such as β-hairpins, which can be precursors to aggregation.
-
Changes in Solubility: The overall charge and hydrophobicity of the peptide can be altered by D-amino acid substitution, impacting its solubility in a given buffer.[5][6]
Q2: Can the position of the D-amino acid influence aggregation?
A2: Absolutely. The position of the D-amino acid is critical. Substituting a D-amino acid in the middle of a sequence is more likely to disrupt secondary structures like α-helices, potentially leading to aggregation.[4] Conversely, substitutions at the N- or C-termini may have a less disruptive effect on the overall conformation and in some cases can even reduce aggregation.[4]
Q3: What are the initial signs of peptide aggregation in my sample?
A3: Visual inspection is the first step. Look for:
-
Cloudiness or turbidity: A clear solution turning hazy or opaque is a strong indicator of aggregation.
-
Precipitation: Visible particles or a pellet at the bottom of the tube after centrifugation.
-
Gel formation: The solution becoming viscous or forming a semi-solid gel.
For a more quantitative assessment, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of larger particles in the solution.
Q4: How can I improve the solubility of my D-amino acid-containing peptide?
A4: Improving solubility is a key strategy to prevent aggregation. Consider the following approaches:[5][6][7]
-
pH Adjustment: Determine the peptide's isoelectric point (pI) and adjust the buffer pH to be at least 2 units away from the pI to increase the net charge and promote repulsion between peptide molecules.
-
Solvent Modification: For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding the aqueous buffer can be effective.
-
Use of Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) can be used to disrupt intermolecular interactions, although this will also denature the peptide.
-
Sequence Optimization: If possible, introduce hydrophilic or charged amino acids into the sequence to enhance solubility.[8]
Troubleshooting Guide
Problem 1: My peptide precipitates out of solution immediately after dissolving.
| Possible Cause | Troubleshooting Step |
| Poor Solubility in the Chosen Buffer | - Calculate the peptide's net charge and adjust the buffer pH accordingly. For basic peptides (net charge > 0), use an acidic buffer. For acidic peptides (net charge < 0), use a basic buffer.[6]- Try dissolving the peptide in a small volume of a stronger solvent (e.g., DMSO) first, then slowly dilute with your aqueous buffer. |
| High Peptide Concentration | - Start with a lower peptide concentration. It is easier to add more peptide to a clear solution than to redissolve a precipitate. |
| Incorrect Handling | - Ensure the lyophilized peptide has warmed to room temperature before opening the vial to prevent condensation.- Use sterile, filtered buffers. |
Problem 2: My peptide solution becomes cloudy or forms a gel over time.
| Possible Cause | Troubleshooting Step |
| Slow Aggregation Kinetics | - Incubate the peptide solution at 4°C to slow down the aggregation process.- If compatible with your experiment, consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol). |
| Formation of Fibrils | - Characterize the aggregates using techniques like Thioflavin T (ThT) assay and Transmission Electron Microscopy (TEM) to confirm the presence of amyloid-like fibrils.- If fibrils are confirmed, screen for anti-aggregation agents or modify the peptide sequence to disrupt β-sheet formation. |
Problem 3: I observe inconsistent results in my functional assays.
| Possible Cause | Troubleshooting Step |
| Presence of Soluble Oligomers | - Soluble oligomers, which are precursors to larger aggregates, can be cytotoxic and interfere with assays. These may not be visible to the naked eye.- Use Size-Exclusion Chromatography (SEC) to separate and quantify monomers, oligomers, and larger aggregates.[9][10] |
| Adsorption to Surfaces | - Peptides can adsorb to plasticware, reducing the effective concentration in solution. Use low-binding microplates and pipette tips.- Include a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) in your buffer, if compatible with your assay. |
Data Presentation
Table 1: Effect of Di-D-Amino Acid Substitution on Aβ40 Aggregation Kinetics
| Aβ40 Variant | Maximum ThT Fluorescence (Arbitrary Units) | Aggregation Half-Time (t1/2) in hours |
| Wild-Type | 200 | 8 |
| D-[V39,V40] | >400 | >24 |
| D-[M35] | >400 | ~12 |
Data adapted from a study on Aβ40 fibril formation.[11] The results indicate that di-D-amino acid substitutions can significantly alter aggregation kinetics, in some cases increasing the lag phase and in others increasing the final amount of aggregated material.
Table 2: General Solubility Guidelines for Peptides
| Peptide Characteristic | Recommended Initial Solvent |
| Basic (Net positive charge) | Water, then 10-30% acetic acid if needed.[6] |
| Acidic (Net negative charge) | Water, then dilute ammonium (B1175870) hydroxide (B78521) if needed.[6] |
| Neutral or Hydrophobic | Organic solvent (DMSO, DMF, Acetonitrile), then dilute with aqueous buffer.[6] |
Experimental Protocols
Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This protocol outlines the use of Thioflavin T (ThT) to monitor the formation of amyloid-like fibrils in a peptide solution. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[12]
Materials:
-
Thioflavin T (ThT) powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Peptide stock solution
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM ThT stock solution: Dissolve ThT powder in deionized water and filter through a 0.2 µm syringe filter. Store in the dark.
-
Prepare the working solution: Dilute the ThT stock solution in PBS to a final concentration of 25 µM.
-
Sample Preparation: In each well of the 96-well plate, add your peptide sample to the ThT working solution. The final peptide concentration will depend on its aggregation propensity. Include a buffer-only control with ThT.
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence microplate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals.
-
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is indicative of amyloid fibril formation.
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and larger aggregates.[9][10][13][14]
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight range of your peptide and its aggregates.
-
Mobile phase (e.g., PBS or other appropriate buffer)
-
Peptide sample
-
Molecular weight standards for column calibration
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Column Calibration (Optional but Recommended): Inject a mixture of molecular weight standards to create a calibration curve of elution time versus log(molecular weight).
-
Sample Preparation: Filter your peptide solution through a 0.22 µm syringe filter to remove any large, insoluble aggregates that could clog the column.
-
Injection and Elution: Inject the filtered peptide sample onto the column. The separation is isocratic, meaning the mobile phase composition remains constant throughout the run.
-
Detection: Monitor the column eluate using a UV detector, typically at 214 nm or 280 nm.
-
Data Analysis:
-
Larger molecules (aggregates) will elute first, followed by smaller molecules (monomers).
-
Integrate the area under each peak to determine the relative percentage of each species.
-
If calibrated, you can estimate the molecular weight of each species.
-
Transmission Electron Microscopy (TEM) for Fibril Visualization
TEM provides direct visualization of the morphology of peptide aggregates, confirming the presence of fibrillar structures.
Materials:
-
TEM grid (e.g., carbon-coated copper grid)
-
Peptide aggregate solution
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Adsorption: Apply a small drop (3-5 µL) of the peptide solution to the surface of the TEM grid and allow it to adsorb for 1-2 minutes.
-
Wicking: Carefully blot away the excess liquid from the edge of the grid using filter paper.
-
Staining: Apply a drop of the negative stain solution to the grid for 1-2 minutes. The stain will surround the aggregates, providing contrast.
-
Final Wicking and Drying: Blot away the excess stain and allow the grid to air dry completely.
-
Imaging: Visualize the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments.
Visualizations
Caption: General pathway of peptide aggregation from soluble monomers to insoluble fibrils.
Caption: A logical workflow for troubleshooting peptide aggregation issues.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 14. goldbio.com [goldbio.com]
Technical Support Center: Troubleshooting Incomplete Removal of tert-Butyl Protecting Groups
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the incomplete removal of tert-butyl (tBu) protecting groups from peptides during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete tert-butyl (tBu) group removal?
Incomplete removal of tBu protecting groups is a common issue in SPPS that can lead to impurities that are difficult to remove.[1] Several factors can contribute to this problem:
-
Insufficient Acid Strength or Time: The concentration of trifluoroacetic acid (TFA) and the duration of the cleavage reaction are critical.[2] Standard conditions may not be sufficient for complete deprotection, especially for sterically hindered residues.[3]
-
Steric Hindrance: Amino acids with bulky side chains near the tBu-protected residue can physically hinder the access of the TFA cleavage cocktail.[3]
-
Poor Resin Swelling: In solid-phase synthesis, if the resin does not swell adequately in the cleavage cocktail, the acid cannot efficiently penetrate the resin beads to access all peptide chains.[3]
-
Reactive Carbocations: During cleavage, the generated tert-butyl cation is a reactive electrophile.[3] Without effective scavengers, these cations can re-attach to nucleophilic side chains (like Cys, Trp, Met, Tyr), leading to incomplete deprotection or other side products.[2][3][4]
Q2: My HPLC and Mass Spectrometry data show a +56 Da adduct on my peptide. What does this mean?
A mass increase of 56 Da on your final peptide is a strong indicator of S-tert-butylation, where a tert-butyl group has attached to the thiol side chain of a cysteine (Cys) residue.[4] This occurs when the tert-butyl cation, generated during the cleavage of tBu-protecting groups, reacts with the nucleophilic sulfur of a deprotected cysteine.[3][4] This is a common side reaction, especially in peptides containing multiple Cys residues or when cleavage conditions are not optimized.[4]
Q3: How can I optimize my cleavage cocktail to ensure complete tBu removal?
Optimizing the cleavage cocktail is crucial for achieving complete deprotection while minimizing side reactions. Key considerations include:
-
TFA Concentration: For most peptides, a high concentration of TFA (typically 95%) is used for global deprotection.[5] However, for peptides with particularly acid-labile groups like Ser(tBu) and Thr(tBu), reducing the TFA content can sometimes lead to incomplete removal.[4]
-
Scavengers: The choice and concentration of scavengers are critical to trap reactive cations.[6][7] Triisopropylsilane (TIS) is a common and effective scavenger for cations that can cause alkylation of tryptophan and cysteine.[7] Water helps to suppress the t-butylation of sensitive residues.[7] For peptides containing Cys or Met, adding 1,2-ethanedithiol (B43112) (EDT) is recommended to prevent oxidation and scavenge trityl groups.[7][8]
-
Reaction Time and Temperature: Most cleavage reactions are performed at room temperature for 2-4 hours.[6][9] Extending the reaction time can improve deprotection, but prolonged exposure to strong acid can also lead to side reactions.[2][9] Running the reaction at a lower temperature can sometimes minimize side reactions like S-tbutylation.[4]
Q4: Are there specific amino acids that are more prone to incomplete tBu deprotection?
Yes, amino acids with bulky side chains that are sterically hindered can be more difficult to deprotect. Additionally, residues like Ser(tBu) and Thr(tBu) can sometimes present challenges, with incomplete removal observed when TFA content is reduced.[4][10] Peptides containing Cysteine are particularly susceptible to side reactions like S-tbutylation if scavengers are not used effectively.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with incomplete tBu deprotection.
Problem: HPLC analysis shows a peak corresponding to the tBu-protected peptide, and Mass Spectrometry confirms the presence of the protecting group.
Visualizing the Troubleshooting Workflow
Possible Causes & Recommended Solutions
-
Insufficient Deprotection Time or TFA Concentration
-
Inadequate Scavengers
-
Solution : The choice of scavengers is critical for preventing the re-attachment of the tBu cation.[2] For peptides containing sensitive residues like Cys, Trp, or Met, a standard cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a good starting point.[6] If S-tbutylation is observed, consider adding EDT or thioanisole (B89551) to the cocktail.[8]
-
-
Steric Hindrance or Difficult Sequences
-
Solution : For peptides with significant steric hindrance or those known to aggregate, extending the cleavage time is often necessary.[3] In some challenging cases, a two-step cleavage protocol can be beneficial. An initial treatment with a lower concentration of TFA followed by a higher concentration can improve results.[4]
-
Data Presentation: Cleavage Cocktails
The following tables summarize common cleavage cocktails used for the global deprotection of peptides synthesized via Fmoc-SPPS.
Table 1: Common Cleavage Cocktails for tBu Deprotection
| Reagent Name | Composition (v/v/v) | Typical Reaction Time (hours) | Notes |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | 2 - 4 | A general-purpose, non-malodorous cocktail suitable for most sequences.[6] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | 2 - 4 | A more complex mixture for peptides with sensitive residues like Cys, Met, and Trp.[8] |
| TFA/Water | TFA / H₂O (95:5) | 1 - 4 | Suitable for peptides without Trp, Met, or Cys.[9] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | 1 - 4 | An alternative for general peptide cleavage.[9] |
Table 2: Optimized Two-Step Cleavage for Cys-containing Peptides [4][10]
| Step | Cocktail Composition | Duration |
| 1 | TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70:5:5:10:10) | 30 minutes |
| 2 | Add TFA to increase concentration to 80% | 150 minutes |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage and Deprotection[3][6][7]
This protocol describes a general procedure for cleaving a peptide from the resin while simultaneously removing tBu protecting groups.
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to remove residual synthesis reagents and swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the freshly prepared cleavage cocktail to the resin (e.g., 1-2 mL for 50 mg of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing approximately 10 times the volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether at least two more times to remove residual TFA and scavengers.
-
Dry the peptide pellet under vacuum.
Protocol 2: HPLC Analysis of Cleavage Efficiency[1][12][13][14]
This protocol outlines a method to monitor the efficiency of tBu group removal by reverse-phase HPLC.
Materials:
-
Crude, dried peptide from Protocol 1
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample solvent: Water or Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (~1 mg/mL) in the sample solvent.
-
HPLC Setup:
-
Column: Standard C18 analytical column (e.g., 4.6 x 250 mm).
-
Detection Wavelength: 215-220 nm.
-
Flow Rate: 1 mL/min.
-
-
Gradient Elution: Run a linear gradient to separate the peptide from impurities. A typical gradient for general peptide analysis is 0% to 60% Mobile Phase B over 20-30 minutes.[11]
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
The protected peptide will have a longer retention time than the fully deprotected peptide due to the hydrophobicity of the tBu group.
-
Complete deprotection is indicated by the absence of the peak corresponding to the tBu-protected species.
-
Purity is often assessed by calculating the percentage of the main peak area relative to the total peak area.[12]
-
Protocol 3: Mass Spectrometry Analysis for Deprotection Verification[15][16]
This protocol describes how to confirm the molecular weight of the synthesized peptide and verify the removal of protecting groups.
Materials:
-
Crude or HPLC-purified peptide
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate solvents and matrix (for MALDI)
Procedure:
-
Sample Preparation:
-
For ESI-MS: Dissolve the peptide in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).
-
For MALDI-TOF: Co-crystallize a small amount of the peptide with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a target plate.
-
-
Data Acquisition: Acquire the mass spectrum in the expected mass range for the peptide.
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight of the fully deprotected peptide.
-
The presence of a peak corresponding to the peptide mass + 56 Da (or multiples thereof) indicates incomplete removal of one or more tBu groups.
-
Visualizations
Mechanism of TFA-Mediated tBu Deprotection
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Managing Steric Hindrance in D-Valine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the steric hindrance of D-valine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is D-valine a problematic amino acid in coupling reactions?
Steric hindrance is a phenomenon where the spatial arrangement of bulky groups near a reaction site physically obstructs the approach of reacting molecules.[1] In peptide synthesis, this can prevent the formation of an amide bond, leading to lower reaction yields and incomplete peptide sequences. D-valine, a β-branched amino acid, possesses a bulky isopropyl side chain that restricts access to the peptide backbone, making it a classic example of a sterically hindered residue.[1] This bulkiness can significantly slow down or prevent the efficient coupling of D-valine to the growing peptide chain.[2]
Q2: My reaction yield is low. How can I determine if steric hindrance from D-valine is the cause?
While other factors like reagent degradation or peptide aggregation can lead to low yields, several indicators point towards steric hindrance as the primary issue:[1]
-
Incomplete Coupling: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free primary amines on the resin, a common sign of an incomplete reaction.[2]
-
Sequence-Specific Difficulty: If you observe significantly lower yields specifically at the step involving D-valine coupling compared to other non-hindered amino acids in your sequence, steric hindrance is a likely culprit.
-
Known Hindered Neighbors: The problem can be exacerbated if D-valine is being coupled to another sterically demanding amino acid.[3]
Q3: What are "difficult sequences" and how do they relate to D-valine?
"Difficult sequences" are peptide chains that are challenging to synthesize, often due to the tendency of the growing peptide to aggregate on the solid support resin.[1][4] This aggregation, driven by intermolecular hydrogen bonding, is frequently intensified by the presence of hydrophobic and sterically hindered residues like valine.[1][2] The aggregated peptide chains form a collapsed matrix on the resin, which physically blocks the diffusion of reagents, leading to failed coupling and deprotection steps.[1] Therefore, while steric hindrance directly impacts a single coupling event, it also contributes to the formation of these difficult, aggregation-prone sequences.[1]
Troubleshooting Guide for D-Valine Coupling Reactions
Q4: I am experiencing low coupling efficiency with D-valine. What are my options?
Low coupling efficiency is the most common problem when working with D-valine. The following troubleshooting workflow and strategies can help improve your reaction outcomes.
Caption: Troubleshooting workflow for low coupling efficiency.
Strategy 1: Select a More Potent Coupling Reagent
Standard coupling reagents are often inefficient for sterically hindered amino acids.[5] Utilizing more reactive uronium/aminium or phosphonium (B103445) salt-based reagents can dramatically improve yields.[2][6] Reagents like HATU, HCTU, and COMU are designed to generate more reactive activated esters, overcoming the energy barrier imposed by steric bulk.[6][7]
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Type | Key Advantages for Hindered Couplings | Considerations |
| HATU | Aminium Salt | Highly reactive, generates OAt esters which are more reactive than OBt esters. Often considered the gold standard for difficult couplings.[6][7] | More expensive than HBTU/HCTU. Can cause guanidinylation of the N-terminal amine if used in excess.[7] |
| HCTU | Aminium Salt | Reactivity is comparable to HATU but often more cost-effective.[2] | Can also cause guanidinylation side reactions.[6] |
| COMU | Aminium Salt | High coupling efficiency, comparable to HATU.[8] Better solubility and considered safer as it does not contain potentially explosive HOBt/HOAt moieties.[8] | Can have poor hydrolytic stability in DMF at room temperature.[9] |
| PyAOP | Phosphonium Salt | Very effective for hindered couplings, especially involving N-methyl amino acids. Does not cause guanidinylation.[6][7] | Byproducts must be thoroughly washed away. |
| DIC/Oxyma | Carbodiimide + Additive | Oxyma Pure is a non-explosive alternative to HOAt/HOBt that provides high coupling rates with low racemization.[5][8] | Generally less reactive than aminium/phosphonium salts for the most difficult couplings. |
Strategy 2: Optimize Reaction Conditions
Adjusting the reaction parameters can help drive the coupling to completion.
Table 2: Recommended Adjustments to Reaction Conditions
| Parameter | Standard Condition | Recommended for D-Valine | Rationale & Cautions |
| Reaction Time | 30-60 minutes | 2-4 hours, or even overnight[1][2] | Allows more time for the sterically hindered components to react. Monitor for potential side reactions with extended times. |
| Temperature | Room Temperature | Gently increase to 40-60°C | Increases reaction kinetics to overcome the activation energy barrier. Caution: Higher temperatures can increase the risk of racemization.[1] This should be used judiciously. |
| Solvent | DMF | DMF is standard. For aggregation-prone sequences, consider alternative solvents like NMP or binary mixtures.[10] | Ensure proper resin swelling in the chosen solvent. Poor swelling can hinder reagent access.[11][12] |
| Concentration | 3-5 equivalents | Use 5 or more equivalents | A higher concentration of the activated amino acid can help drive the reaction equilibrium towards the product.[2] |
Strategy 3: Employ Advanced Coupling Protocols
-
Double Coupling: This is a highly effective strategy where the coupling procedure is performed twice.[2] After the first coupling, the vessel is drained and washed, and a fresh solution of activated D-valine is added to couple with any remaining free amines.[2][3]
-
Capping: If a small fraction of amines remains unreacted after coupling (confirmed by a light blue Kaiser test), these sites should be "capped" to prevent the formation of deletion sequences.[1] Capping involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride (B1165640), effectively terminating the chain.[1]
Caption: Factors contributing to steric hindrance in D-valine coupling.
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is for coupling Fmoc-D-Valine-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Ensure the peptide-resin is properly swollen in DMF and the N-terminal Fmoc group has been removed (confirmed by a positive Kaiser test). Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[1]
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Valine-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Immediately add the activation solution to the reaction vessel containing the resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 2 hours at room temperature.[2]
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[1]
-
Confirmation: Perform a Kaiser test to confirm the absence of free amines (negative result: colorless/yellow beads).[2] If the test is positive, proceed to the Double Coupling protocol.
Protocol 2: Double Coupling
This protocol is performed immediately following an initial, incomplete coupling reaction.
-
Initial Wash: After the first coupling reaction (Protocol 1, Step 4), drain the reaction solution and wash the resin thoroughly with DMF (3 times).[2]
-
Repeat Coupling: Prepare a fresh activation solution as described in Protocol 1, Step 2.
-
Second Coupling: Add the new activation solution to the resin and agitate for an additional 1-2 hours at room temperature.[2]
-
Final Wash: Drain the solution and wash the resin extensively with DMF (3-5 times) followed by DCM (3 times).[2]
-
Confirmation: Perform a final Kaiser test to ensure the reaction has gone to completion.
Caption: Experimental workflow for the double coupling strategy.
Protocol 3: Capping Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple after repeated attempts.
-
Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3 times) to remove coupling reagents.[1]
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., a 10:5:85 v/v/v mixture).
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.[1]
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to prepare for the deprotection of the next amino acid in the sequence.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: H-D-Val-OtBu.HCl Stability in Automated Synthesizers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of H-D-Val-OtBu.HCl (D-Valine tert-butyl ester hydrochloride) in automated peptide synthesizers.
Troubleshooting Guide: Diagnosing and Mitigating this compound Stability Issues
Unexpected side reactions or low yields when using this compound can often be traced back to the stability of the tert-butyl (tBu) ester protecting group. The following guide provides a systematic approach to troubleshooting these issues.
Diagram of Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in automated peptide synthesis?
The main stability concern is the premature cleavage of the tert-butyl (tBu) ester protecting group. This group is designed to be stable under the basic conditions used for Fmoc deprotection but labile to the strong acidic conditions of final cleavage (e.g., with trifluoroacetic acid - TFA).[1] However, certain conditions within the automated synthesizer can lead to its partial or complete removal before the intended final cleavage step, resulting in impurities and lower yields.
Q2: What are the optimal storage conditions for this compound?
To ensure maximum stability and shelf-life, this compound should be stored in a tightly sealed container at 2-8°C, under a dry, inert atmosphere. Exposure to moisture and elevated temperatures can degrade the compound over time.
Q3: Can the choice of coupling reagent affect the stability of the tBu ester?
Yes, the choice of coupling reagent can influence the stability of the tBu group. Highly reactive coupling reagents, especially if used in large excess or with extended pre-activation times, can create a more acidic microenvironment that may lead to partial cleavage of the tBu ester. While specific quantitative data on the effect of various coupling reagents on this compound is not extensively published, it is a good practice to use the mildest effective coupling conditions.
Q4: What are the potential degradation pathways for this compound during synthesis?
The primary degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester, which results in the formation of D-Valine and tert-butanol. This can be triggered by acidic impurities in solvents or reagents, or by the local environment created during the coupling reaction. During the final TFA cleavage, the released tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of sensitive residues like tryptophan or cysteine if not properly scavenged.[2][3]
Diagram of this compound Structure and Potential Cleavage Site
Caption: Structure of H-D-Val-OtBu showing the acid-labile ester linkage.
Q5: Are there any recommended preventative measures to enhance the stability of this compound during automated synthesis?
To minimize the risk of premature deprotection, consider the following:
-
Use High-Quality Reagents: Ensure all solvents and reagents are of high purity and anhydrous to avoid acidic contaminants.
-
Optimize Coupling Conditions: Use the minimum necessary activation time and equivalents of coupling reagents. For sensitive sequences, consider using milder coupling reagents like DIC/HOBt.
-
Base Selection: Employ a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) for neutralization steps to minimize side reactions.
-
Regular Maintenance: Ensure the automated synthesizer is well-maintained, with no leaks or blockages that could lead to extended exposure to reagents.
Experimental Protocols
While specific stability testing protocols for this compound are not widely published, a general approach to assess the stability of a protected amino acid in your synthesizer's environment can be adapted.
Protocol: On-Resin Stability Test
-
Resin Preparation: Swell a known amount of resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Perform a standard Fmoc deprotection cycle on the resin.
-
Coupling: Couple this compound to the deprotected resin using your standard coupling protocol.
-
Incubation: After coupling and washing, divide the resin into several vials. To each vial, add the solvent and/or reagent combination you wish to test (e.g., DMF, coupling reagent solution, base solution).
-
Time Points: Incubate the vials for different durations (e.g., 1h, 4h, 12h, 24h) under the standard operating temperature of your synthesizer.
-
Cleavage and Analysis: At each time point, wash the resin, cleave the amino acid from the resin using a standard TFA cocktail, and analyze the cleaved product by HPLC and Mass Spectrometry to quantify the extent of tBu ester cleavage.
Quantitative Data Summary
Specific quantitative data on the stability of this compound is limited in publicly available literature. The stability is highly dependent on the specific conditions of the synthesis (solvents, reagents, temperature, and time). The following table summarizes general stability information for the tert-butyl protecting group.
| Condition | Reagent/Environment | Stability of tBu Ester | Remarks |
| Fmoc Deprotection | 20% Piperidine in DMF | Generally Stable | The tBu group is designed to be orthogonal to Fmoc deprotection conditions.[1] |
| Coupling | Standard Coupling Reagents (HBTU, HATU, etc.) | Generally Stable | Stability can be compromised with prolonged activation or in the presence of acidic impurities. |
| Final Cleavage | TFA-based cocktails | Labile (Intended) | The tBu group is readily cleaved by strong acids like TFA.[1] |
| Storage | 2-8°C, Dry, Inert Atmosphere | Stable | Recommended storage conditions to prevent degradation. |
Diagram of a General Automated Solid-Phase Peptide Synthesis Cycle
Caption: General cycle of automated solid-phase peptide synthesis.
References
Validation & Comparative
A Researcher's Guide to Protecting Groups for D-Valine in Peptide Synthesis
In the intricate world of peptide synthesis, the selection of an appropriate protecting group for amino acids is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthetic strategy. This is particularly true for sterically hindered amino acids such as D-valine, where the bulky isopropyl side chain can pose significant challenges to coupling reactions and increase the propensity for side reactions like racemization. This guide provides a comprehensive comparison of alternative protecting groups for the α-amino function of D-valine, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by available experimental data and detailed protocols.
Core Concepts in Protecting Group Strategy
The ideal protecting group should be easily introduced, stable under the conditions of peptide bond formation, and readily removed under mild conditions that do not compromise the integrity of the peptide chain. The two most dominant strategies in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[1][2] The choice between these two, and their alternatives, hinges on the overall synthetic plan, including the nature of the peptide sequence, the resin, and the orthogonality required for side-chain protection.[3]
Comparison of Amino-Protecting Groups for D-Valine
While Fmoc and Boc are the workhorses of peptide synthesis, several alternatives offer unique advantages in specific contexts. The following table summarizes the key characteristics and performance metrics of the most common α-amino protecting groups for D-valine.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Coupling Efficiency (Hindered Residues) | Racemization Suppression | Orthogonality |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | Good to Excellent | Good | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[4] |
| Boc | tert-Butoxycarbonyl | Boc-anhydride, Boc-ON | 25-50% TFA in DCM | Good | Good | Orthogonal to base-labile and hydrogenolysis-labile groups.[4] |
| Z (Cbz) | Benzyloxycarbonyl | Benzyl chloroformate | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) | Moderate to Good | Excellent | Orthogonal to acid- and base-labile groups. |
| Alloc | Allyloxycarbonyl | Allyl chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | Good | Good | Orthogonal to acid- and base-labile groups. |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl | 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione | 2% Hydrazine in DMF | Not typically used for α-amino protection in SPPS | Not applicable | Orthogonal to Fmoc and Boc strategies.[5] |
Note: Quantitative data for direct comparison of all protecting groups on D-valine under identical conditions is not extensively available in the literature. The performance metrics are based on data from sterically hindered amino acids and general principles of peptide synthesis.
Experimental Protocols
Detailed methodologies for the introduction and removal of these protecting groups are crucial for their successful implementation.
Fmoc-D-Valine Protection
-
Materials: D-Valine, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), Sodium Bicarbonate, Dioxane, Water, Diethyl Ether.
-
Protocol:
-
Dissolve D-valine in a 10% sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.
-
Continue stirring for 4-6 hours.
-
Acidify the reaction mixture with dilute HCl to pH 2-3.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Fmoc-D-Val-OH.
-
Boc-D-Valine Deprotection
-
Materials: Boc-D-Valine-peptide-resin, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Scavengers (e.g., water, triisopropylsilane).
-
Protocol:
-
Swell the Boc-D-Valine-peptide-resin in DCM.
-
Prepare a deprotection solution of 25-50% TFA in DCM. For sensitive sequences, scavengers can be added.[4]
-
Treat the resin with the deprotection solution for 20-30 minutes at room temperature.
-
Filter and wash the resin thoroughly with DCM, followed by a neutralization step with a 10% solution of diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin with DCM and DMF to prepare for the next coupling step.
-
Z-D-Valine Deprotection (Hydrogenolysis)
-
Materials: Z-D-Valine containing peptide, Palladium on carbon (10% Pd/C), Methanol, Hydrogen source (H₂ gas or ammonium (B1175870) formate).
-
Protocol:
-
Dissolve the Z-protected peptide in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
If using H₂ gas, purge the reaction vessel with hydrogen and maintain a hydrogen atmosphere (e.g., with a balloon).
-
If using transfer hydrogenation, add ammonium formate (B1220265) (3-5 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and evaporate the solvent.
-
Alloc-D-Valine Deprotection
-
Materials: Alloc-D-Valine-peptide-resin, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), Phenylsilane (PhSiH₃), Dichloromethane (DCM).
-
Protocol:
-
Swell the Alloc-protected peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents) and PhSiH₃ (10-20 equivalents) in DCM.
-
Add the solution to the resin and agitate at room temperature for 30-60 minutes.
-
Filter and wash the resin extensively with DCM, DMF, and finally DCM again.
-
Logical Workflow and Pathway Diagrams
The selection of a protecting group is a multifactorial decision. The following diagrams illustrate the general workflow of SPPS and a decision-making pathway for choosing a suitable protecting group for D-valine.
References
A Researcher's Guide to Mass Spectrometry for D-Amino Acid Incorporation Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of D-amino acid incorporation into peptides and proteins is a critical analytical challenge. The presence of these stereoisomers can significantly impact the biological activity, stability, and immunogenicity of therapeutic peptides and proteins. Mass spectrometry has emerged as the gold standard for this application, offering a suite of powerful techniques. This guide provides an objective comparison of the leading mass spectrometry-based methods for D-amino acid analysis, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry-Based Methods
The choice of a mass spectrometry technique for D-amino acid analysis depends on several factors, including the sample matrix, the required sensitivity and throughput, and whether the analysis is targeted at free amino acids or those incorporated within a peptide sequence. The following table summarizes the key performance characteristics of the most common methods.
| Method | Principle | Sample Type | Derivatization | Key Advantages | Key Limitations |
| LC-MS/MS (Chiral LC) | Chromatographic separation of enantiomers using a chiral stationary phase followed by mass spectrometric detection and quantification. | Free amino acids, peptide hydrolysates | Not required | High selectivity for enantiomers, high throughput, and good reproducibility.[1] | Chiral columns can be expensive and may not be suitable for all amino acids. |
| LC-MS/MS (Chiral Derivatization) | Chemical reaction of amino acids with a chiral derivatizing agent to form diastereomers, which are then separated by reverse-phase LC and detected by MS.[2] | Free amino acids, peptide hydrolysates | Required (e.g., Marfey's reagent) | Excellent resolution of diastereomers, high sensitivity, and widely applicable.[2][3] | Derivatization adds an extra step to the workflow and may introduce bias. |
| GC-MS (Chiral Column) | Separation of volatile amino acid derivatives on a chiral gas chromatography column followed by mass spectrometric detection.[4][5][6][7] | Free amino acids, peptide hydrolysates | Required (e.g., esterification/acylation) | High chromatographic resolution and sensitivity. | Requires derivatization to make amino acids volatile, which can be time-consuming. |
| IMS-MS | Separation of ions based on their size, shape, and charge in the gas phase, allowing for the differentiation of peptide epimers.[8][9][10] | Peptides | Not required | Ability to localize the D-amino acid residue within a peptide sequence and separate isomers without chromatography.[8][9][10] | Lower resolution for some epimers, and quantification can be challenging. |
| MALDI-TOF/TOF | Discrimination of peptide isomers based on differences in their fragmentation patterns upon collision-induced dissociation.[11][12][13][14][15] | Peptides | Not required | Rapid analysis and high mass accuracy. | Quantification can be less precise compared to LC-based methods.[12][14][15] |
Quantitative Performance Data
The following table presents a summary of quantitative performance data for various mass spectrometry methods used in D-amino acid analysis. These values are indicative and can vary depending on the specific instrumentation, experimental conditions, and analyte.
| Parameter | LC-MS/MS (Chiral Derivatization) | GC-MS (Chiral Column) | IMS-MS |
| Limit of Detection (LOD) | pmol to fmol level[16] | pg to ng level | pmol level[17] |
| Limit of Quantification (LOQ) | 12.5 to 62 ng/mL for most amino acids[3] | Sub-µg/mL to µg/mL range | Down to 0.25% of the minor isomer[8][9][10] |
| Linearity (R²) | > 0.99 | > 0.99 | Reported for some applications |
| Precision (%RSD) | < 15% | < 15% | Generally higher than LC- and GC-MS |
| Accuracy (% Recovery) | 85-115% | 80-120% | Method dependent |
Biological Signaling Pathway: D-Serine in Neurotransmission
D-amino acids are not merely analytical targets; they play significant roles in biological systems. For instance, D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a vital role in synaptic plasticity and neurotransmission.[16]
References
- 1. shimadzu.com [shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fast and Effective Ion Mobility-Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-amino acid detection in peptides by MALDI-TOF-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 17. researchgate.net [researchgate.net]
Confirming D-Valine Stereochemistry in Peptides: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and drug development professionals, confirming the stereochemistry of amino acids within a peptide is a critical step in ensuring its identity, purity, and biological activity. The presence of the unnatural D-isomers of amino acids, such as D-valine, can significantly impact a peptide's structure and function. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of common chiral HPLC methods for the stereochemical confirmation of D-valine in peptides, complete with experimental data and detailed protocols.
Comparison of Chiral HPLC Methodologies
The separation of D- and L-valine can be achieved through two primary chiral HPLC approaches: direct and indirect separation. Direct methods involve the use of a chiral stationary phase to resolve the enantiomers without prior derivatization. Indirect methods, conversely, utilize a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.
| Method | Chiral Stationary Phase (CSP) / Derivatizing Agent | Principle | Advantages | Disadvantages |
| Direct Separation | Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+)) | Based on synergistic double ion-pairing interactions, hydrogen bonding, π-stacking, and Van der Waals forces.[1] | - No derivatization required, avoiding potential side reactions.[1]- Can directly separate stereoisomers of small peptides.[1]- Compatible with LC-MS.[1] | - May require method optimization for specific peptides. |
| Glycopeptide CSPs (e.g., Agilent InfinityLab Poroshell 120 Chiral-T) | Utilizes a glycopeptide stationary phase for chiral recognition.[2] | - Robust method for separating underivatized aliphatic amino acids.[2]- Good resolution and peak shape.[2] | - Elution order may be consistent (L-enantiomer often elutes first), which should be confirmed with standards.[2] | |
| Ligand Exchange CSPs | Forms transient diastereomeric metal complexes (e.g., with Cu²⁺) with the amino acid enantiomers.[3][4] | - Effective for unmodified α-amino acids.[4] | - Mobile phase often contains metal salts, which may not be ideal for all detectors. | |
| Indirect Separation | Marfey's Reagent (FDAA) | Reacts with the primary amine of valine to form diastereomeric derivatives.[5][6] | - Derivatives have a strong UV chromophore for sensitive detection.[5][6]- Can be used with standard reversed-phase columns.[6] | - Derivatization step adds complexity and potential for side reactions. |
| o-Phthalaldehyde (B127526) (OPA) / Chiral Thiol | Forms fluorescent isoindole adducts.[7] | - Derivatization can be automated.[8]- Provides good peak shape and increased chromophore for detection.[7] | - Requires a chiral thiol for diastereomer formation. |
Experimental Data: Performance Comparison
The following table summarizes typical chromatographic data for the separation of D- and L-valine using different chiral HPLC methods. Note that these values can vary depending on the specific column, instrument, and experimental conditions.
| Method | Column | Mobile Phase | L-Valine Retention Time (min) | D-Valine Retention Time (min) | Resolution (Rs) |
| Direct Separation | Agilent InfinityLab Poroshell 120 Chiral-T | Methanol/Ammonium formate (B1220265) buffer | ~2.5[2] | ~3.0[2] | Baseline resolved[2] |
| Indirect Separation | Chiralcel OD-3R (for OPA adducts) | Acetonitrile/Buffer | ~12[7] | ~14[7] | > 2.0[7] |
Experimental Workflow & Protocols
The general workflow for confirming the stereochemistry of D-valine in a peptide first involves the hydrolysis of the peptide to its constituent amino acids. This is followed by either direct analysis of the hydrolysate or derivatization prior to HPLC analysis.
Caption: Workflow for Chiral HPLC Analysis of D-Valine in Peptides.
Detailed Experimental Protocol: Indirect Method using OPA Derivatization
This protocol provides a representative example for the indirect analysis of D- and L-valine.
1. Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 N HCl.
-
Heat at 110°C for 24 hours.
-
Evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid residue in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).
2. Derivatization:
-
To the reconstituted hydrolysate, add the o-phthalaldehyde (OPA) reagent containing a chiral thiol (e.g., N-isobutyryl-L-cysteine).
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature.
-
The reaction forms diastereomeric isoindole adducts.[7]
3. HPLC Analysis:
-
Column: A reversed-phase column such as a Chiralcel OD-3R is often suitable for separating the derivatized adducts.[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile) is typically used.
-
Flow Rate: A standard flow rate of 1.0 mL/min is common.
-
Detection: The fluorescent isoindole derivatives can be detected with high sensitivity using a fluorescence detector.
4. Data Analysis:
-
Inject standards of D- and L-valine that have been derivatized under the same conditions to determine their respective retention times.
-
Compare the chromatogram of the peptide hydrolysate to the standards to identify and quantify the D-valine content.
Logical Relationships in Chiral Recognition
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities.
Caption: Principle of Chiral Separation by HPLC.
Conclusion
The choice between direct and indirect chiral HPLC methods for confirming the stereochemistry of D-valine in peptides depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Direct methods offer a more streamlined workflow by eliminating the need for derivatization.[1] Indirect methods, while more complex, can provide enhanced sensitivity and peak shape.[7] For both approaches, careful method development and validation using D- and L-valine standards are essential for accurate and reliable results. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the development and quality control of peptide-based therapeutics.
References
- 1. chiraltech.com [chiraltech.com]
- 2. agilent.com [agilent.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Val-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of peptides is a critical aspect of drug discovery and development. The formation of the amide bond between two amino acids is a pivotal step, and the choice of coupling reagent directly influences the yield, purity, reaction time, and stereochemical integrity of the final product. This guide provides a comparative analysis of commonly employed coupling reagents for the synthesis of a dipeptide terminating in D-Valine tert-butyl ester hydrochloride (H-D-Val-OtBu.HCl), a common building block in peptide chemistry.
Performance Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is a balance between reactivity, cost, and the potential for side reactions, most notably racemization. While direct, side-by-side comparative data for the synthesis of a specific dipeptide with this compound is not extensively available in the literature, the following table summarizes the expected performance of three widely used coupling reagents—HATU, HBTU, and EDC in combination with HOBt—based on their known reactivity profiles in similar peptide couplings.[1][2]
| Coupling Reagent | Typical Yield | Racemization | Key Advantages & Disadvantages |
| HATU | High (>90%) | Very Low | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1][2] Disadvantages: Higher cost compared to other reagents. |
| HBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[2] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| EDC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[3] Disadvantages: Generally lower reactivity compared to uronium-based reagents; risk of O-acylisourea rearrangement. |
Experimental Protocols
The following are generalized experimental protocols for the solution-phase coupling of an N-protected amino acid (e.g., Boc-L-Ala-OH) to this compound using the compared coupling reagents.
General Reaction Setup
A reaction flask is charged with the N-protected amino acid, this compound, and a suitable solvent (e.g., dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)). The mixture is cooled in an ice bath. A base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) is added to neutralize the hydrochloride salt and to facilitate the coupling reaction.
Coupling using HATU
-
To the cooled reaction mixture, add HATU (1.1-1.2 equivalents) and DIPEA (2.0-2.5 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures.
Coupling using HBTU
-
To the cooled reaction mixture, add HBTU (1.1-1.2 equivalents) and DIPEA (2.0-2.5 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes and then let it proceed at room temperature.
-
Monitor the reaction as described for the HATU protocol.
-
Workup and purify the product as per standard laboratory methods.
Coupling using EDC/HOBt
-
To the cooled reaction mixture, add HOBt (1.1-1.2 equivalents) and EDC.HCl (1.1-1.2 equivalents).
-
Add DIPEA (1.0-1.2 equivalents) to neutralize the hydrochloride salt.
-
Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress.
-
Upon completion, the reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts, followed by purification.[4]
Visualizing the Peptide Coupling Workflow
The following diagrams illustrate the generalized workflow and the activation mechanism in peptide coupling reactions.
Caption: General workflow of a peptide coupling reaction.
Caption: Activation pathways for different coupling reagents.
References
D-Valine Integration: A Double-Edged Sword in Peptide Conformational Design
The strategic incorporation of D-valine in place of its naturally occurring L-isomer presents a compelling avenue for modulating peptide conformation, stability, and therapeutic potential. This guide provides a comparative analysis of the structural impact of D-valine on peptide backbones, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography. The findings reveal that while D-valine can induce specific secondary structures and enhance proteolytic resistance, it can also significantly destabilize existing native folds.
The substitution of an L-amino acid with its D-enantiomer introduces a profound stereochemical perturbation in a peptide chain. This seemingly subtle change can dramatically alter the accessible dihedral angles (phi, ψ) of the peptide backbone, leading to significant conformational reorganization. For researchers and drug developers, understanding these structural consequences is paramount for the rational design of peptidomimetics with tailored properties.
Comparative Analysis of L-Valine vs. D-Valine Peptides
The introduction of a D-valine residue can lead to distinct and predictable changes in peptide conformation. These alterations are primarily driven by the different spatial orientation of the isopropyl side chain, which influences the local backbone geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Insights
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can gain detailed insights into peptide conformation at the atomic level.
A study on diastereomeric 16-mer peptaibiotics, integramides A and B, containing both L- and D-isovaline (an isomer of valine), revealed significant differences in the chemical shifts of the Cα-alkyl groups depending on the stereochemistry and the helical screw sense of the peptide. In right-handed helical peptides, the γ-methyl protons of D-isovaline residues were notably more shielded (lower chemical shift) compared to those of L-isovaline residues, particularly near the C-terminus. Conversely, the chemical shift difference between the diastereotopic β-methylene protons was significantly larger for D-isovaline than for L-isovaline.[1] This highlights the sensitivity of the local electronic environment to the stereochemistry of the valine residue.
| Parameter | L-Isovaline Residue | D-Isovaline Residue | Helical Sense |
| γ-Me Proton Chemical Shift (ppm) | > 0.95 | < 0.90 | Right-handed |
| β-CH₂ Proton Chemical Shift Difference (ppm) | ≤ 0.19 | 0.26 - 0.63 | Right-handed |
Table 1: Comparison of NMR Chemical Shifts for L- and D-Isovaline Residues in a Right-Handed Helical Peptide. Data extracted from a study on integramides A and B.[1]
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a widely used technique to assess the secondary structure of peptides and proteins. The distinct CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and semi-quantitative analysis of a peptide's conformational landscape.
The substitution of L-amino acids with their D-counterparts can have a dramatic impact on the secondary structure. For instance, in a study of an antimicrobial peptide, substitutions with D-amino acids in the middle of the sequence disrupted the α-helical structure, leading to a complete loss of activity.[2] However, substitutions at the termini had little effect on the α-helix and, in some cases, even led to the formation of a left-handed α-helix while maintaining antimicrobial activity.[2]
In a study on miniproteins, single L-to-D amino acid substitutions in a β-sheet-rich domain were found to be dramatically destabilizing, often causing complete unfolding at room temperature as observed by CD measurements.[3] In contrast, for an α-helix-rich miniprotein, the substitutions led to significant destabilization but did not necessarily cause complete unfolding.[3] This suggests that the impact of a D-amino acid substitution is highly dependent on the initial secondary structure of the peptide.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. Comparative analysis of diastereomeric peptides containing L- and D-valine can offer precise details on the conformational differences in the solid state.
A study of two diastereomeric "Val"-statine (a valine analog) derivatives revealed that the change in chirality at the hydroxyl- and amino-bearing carbons resulted in partially different backbone and side-chain conformations, as well as distinct intermolecular hydrogen-bonding networks in the crystal lattice.[4] Furthermore, the analysis of a tetrapeptide, Z-D-Val-Ac6c-Gly-L-Phe-OMe, by X-ray diffraction was undertaken to understand the structural basis for the observed differences in hydrophobicity and HPLC retention times between it and its L-Valine diastereomer, indicating a significant difference in their three-dimensional structures.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of typical protocols for the key techniques used in assessing peptide conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM. A suitable internal standard (e.g., DSS or TSP) is added for referencing the chemical shifts.
-
Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY/ROESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Resonance Assignment: The individual proton resonances are assigned to specific amino acid residues in the peptide sequence using through-bond (COSY, TOCSY) and through-space (NOESY/ROESY) correlations.
-
Structural Analysis:
-
Dihedral Angles (φ, ψ): The ³J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra and used in the Karplus equation to determine the phi (φ) dihedral angles.
-
Interproton Distances: The intensities of cross-peaks in NOESY spectra are used to estimate the distances between protons that are close in space (< 5 Å).
-
Structure Calculation: The distance and dihedral angle restraints are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
-
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 10-100 µM. The buffer should be transparent in the far-UV region (190-250 nm).
-
Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The instrument is calibrated using a standard, such as camphor-10-sulfonic acid.
-
Data Acquisition: The CD spectrum of the peptide solution is recorded in a quartz cuvette with a defined path length (e.g., 0.1 cm) over the far-UV wavelength range. A baseline spectrum of the buffer alone is also recorded.
-
Data Processing: The buffer baseline is subtracted from the peptide spectrum. The observed ellipticity (in millidegrees) is converted to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Secondary Structure Estimation: The resulting CD spectrum is analyzed using deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil content.
Visualizing the Impact of D-Valine
The introduction of a D-amino acid can significantly alter the preferred Ramachandran plot regions for a given residue, thereby influencing the local and global conformation of the peptide.
Figure 1: Conceptual workflow illustrating the impact of substituting L-valine with D-valine on peptide conformation and properties.
Figure 2: A typical experimental workflow for the comparative structural analysis of L-valine and D-valine containing peptides.
References
- 1. Configurational assignment of D- and L-isovalines in intact, natural, and synthetic peptides by 2D-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical and experimental conformational analysis of two diastereomeric "Val"-statine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformation of diastereomeric peptide sequences: structural analysis of Z-D-Val-Ac6c-Gly-L-Phe-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Stability: A Comparative Guide to Enzymatic Degradation Assays for D-Amino Acid-Containing Peptides
In the realm of peptide-based therapeutics, achieving metabolic stability is a paramount challenge that often dictates the success or failure of a drug candidate. Natural peptides, composed of L-amino acids, are typically susceptible to rapid degradation by endogenous proteases, leading to a short in vivo half-life and limited therapeutic efficacy. A powerful and widely adopted strategy to overcome this limitation is the substitution of L-amino acids with their synthetic, mirror-image counterparts, D-amino acids. This guide provides an objective comparison of the enzymatic stability of D-amino acid-containing peptides against their native L-amino acid forms, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in designing and evaluating more robust peptide drug candidates.
The Stereochemical Advantage of D-Amino Acids
The primary rationale for the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. Endogenous proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids. By incorporating D-amino acids, the peptide's backbone geometry is altered at the substitution site, rendering it a poor substrate for these enzymes. This steric hindrance prevents the D-peptide from fitting correctly into the enzyme's active site, thereby inhibiting proteolytic cleavage and significantly increasing its resistance to degradation.
Data Presentation: Quantitative Comparison of Peptide Stability
The incorporation of D-amino acids markedly enhances peptide stability against enzymatic degradation. The following table summarizes quantitative data from comparative studies, illustrating the increased half-life and resistance of peptides containing D-amino acids in the presence of various proteases and human serum.
| Peptide Sequence¹ | Peptide Type | Enzyme / Medium | Incubation Time | % Intact Peptide Remaining | Half-Life (t½) |
| TPTPTGTQTPT | All L-amino acid | 50% Human Serum | 24 h | ~0% | Not Determined |
| tpTPTGTQtpt | D-amino acids at termini | 50% Human Serum | 24 h | ~100% | Stable |
| Polybia-CP (L) | All L-amino acid | Trypsin (0.2 mg/ml) | 6 h | ~0% | < 1 h |
| Polybia-CP (D-Lys) | Partial D-amino acid sub. | Trypsin (0.2 mg/ml) | 6 h | > 80% | > 6 h |
| Polybia-CP (D) | All D-amino acid | Trypsin (0.2 mg/ml) | 6 h | ~100% | Stable |
| Polybia-CP (L) | All L-amino acid | Chymotrypsin (0.2 mg/ml) | 6 h | ~0% | < 1 h |
| Polybia-CP (D-Lys) | Partial D-amino acid sub. | Chymotrypsin (0.2 mg/ml) | 6 h | ~90% | > 6 h |
| Polybia-CP (D) | All D-amino acid | Chymotrypsin (0.2 mg/ml) | 6 h | ~100% | Stable |
| Short L-peptide | All L-amino acid | Proteinase K | 4 h | ~0% | Not Determined |
| L-peptide-d-AA | D-amino acid at C-terminus | Proteinase K | 24 h | 15% | > 4 h |
¹ Lowercase letters (e.g., 't', 'p') denote D-amino acids, while uppercase letters denote L-amino acids. Data synthesized from multiple sources for comparative illustration.
Experimental Protocols
Accurate assessment of peptide stability requires robust and well-defined experimental protocols. Below are detailed methodologies for common in vitro enzymatic degradation assays.
General Workflow for Enzymatic Degradation Assays
The process for evaluating peptide stability follows a consistent workflow, from sample preparation to data analysis. The key steps involve incubating the peptide with a protease or biological matrix, stopping the reaction at various time points, and quantifying the amount of intact peptide remaining, typically via High-Performance Liquid Chromatography (HPLC).
Protocol 1: In Vitro Protease Stability Assay (Trypsin/Chymotrypsin)
This protocol outlines the procedure for assessing peptide stability against specific proteases.
1. Materials:
-
Peptide stock solution (e.g., 10 mM in water or appropriate buffer).
-
Protease: Trypsin or α-Chymotrypsin (e.g., 0.2 mg/ml stock in 50 mM ammonium (B1175870) bicarbonate).
-
Reaction Buffer: 50 mM Ammonium Bicarbonate or 100 mM Tris-HCl, pH 7.8.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) or Acetonitrile.
-
RP-HPLC system with a C18 column.
2. Procedure:
-
Reaction Setup : In a microcentrifuge tube, dilute the peptide stock solution in the reaction buffer to a final concentration of 1-2 mM. Pre-incubate the solution at 37°C for 5 minutes.
-
Initiate Digestion : Add the protease to the peptide solution to achieve a final enzyme-to-substrate ratio of approximately 1:50 to 1:100 (w/w). Vortex briefly to mix.
-
Incubation : Incubate the reaction mixture at 37°C.
-
Time Points : At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), withdraw an aliquot (e.g., 40 µL) of the reaction mixture.
-
Quenching : Immediately mix the aliquot with an equal or double volume (e.g., 80 µL) of quenching solution (e.g., 15% TFA and acetonitrile) to stop the enzymatic reaction.
-
Sample Preparation : Centrifuge the quenched samples (e.g., at 13,000 x g for 10 min) to precipitate the enzyme.
-
HPLC Analysis : Inject the supernatant onto the RP-HPLC system.
-
Data Analysis : Monitor the degradation of the peptide by measuring the decrease in the peak area corresponding to the intact peptide over time. Calculate the percentage of intact peptide remaining at each time point relative to the 0h time point. Plot the results to determine the degradation profile and calculate the half-life (t½).
Protocol 2: Human Serum Stability Assay
This protocol assesses peptide stability in a more physiologically relevant matrix.
1. Materials:
-
Peptide stock solution (e.g., 10 mM in water or DMSO).
-
Human Serum (pooled, commercially available).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Precipitation/Quenching Solution: Acetonitrile (ACN) with 1% TFA.
-
RP-HPLC system with a C18 column.
2. Procedure:
-
Serum Preparation : Thaw the human serum on ice. To reduce protein precipitation issues, it can be diluted with PBS (e.g., to a 50% or 90% final concentration). Pre-warm the serum or serum/PBS mixture to 37°C.
-
Initiate Reaction : Spike the peptide stock solution into the serum to a final desired concentration (e.g., 100 µM). Vortex gently to mix.
-
Incubation : Incubate the mixture in a water bath or incubator at 37°C.
-
Time Points : At each designated time point (e.g., 0, 30 min, 1h, 4h, 8h, 24h), withdraw an aliquot (e.g., 50 µL).
-
Protein Precipitation : Add the aliquot to a tube containing a 2-3 fold excess of ice-cold precipitation solution (e.g., 150 µL of ACN with 1% TFA). This stops enzymatic activity and precipitates serum proteins.
-
Sample Preparation : Vortex the mixture vigorously and incubate on ice for at least 20 minutes. Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C).
-
HPLC Analysis : Carefully collect the supernatant and inject it into the RP-HPLC system for analysis.
-
Data Analysis : As with the protease assay, quantify the peak area of the intact peptide at each time point relative to time zero to determine the degradation rate and half-life.
D-Valine Substitution in Peptides: A Comparative Guide to Enhancing Stability and Modulating Activity
The strategic incorporation of non-native D-amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. Substituting a naturally occurring L-amino acid with its D-enantiomer, such as D-valine, can profoundly alter a peptide's physicochemical properties. This guide provides a comparative analysis of the effects of D-valine substitution, focusing on proteolytic stability, receptor binding, and structural integrity, supported by experimental data and detailed protocols.
Primary Effects of D-Valine Substitution
The substitution of an L-valine with a D-valine residue primarily confers enhanced resistance to enzymatic degradation.[1][2] Proteases, which are chiral enzymes, are stereospecific for L-amino acid substrates. The presence of a D-amino acid at or near a cleavage site disrupts the required stereochemistry for enzyme recognition and catalysis, thereby rendering the peptide bond resistant to hydrolysis.[1][3] This increased stability leads to a longer circulation half-life in vivo, a critical attribute for therapeutic peptides.[4][5]
While the primary benefit is enhanced stability, the structural and functional consequences can be complex. A D-amino acid substitution can disrupt local secondary structures like α-helices or β-sheets, which may be critical for biological activity.[6][7][8] The impact on receptor binding affinity is context-dependent; if the original L-valine residue is part of a crucial binding motif, substitution can decrease affinity.[1][9] However, in many cases, particularly with solvent-exposed residues not critical for binding, activity can be retained or even enhanced.[8][10]
Comparative Performance Data
The following tables summarize quantitative data from studies investigating the impact of D-amino acid substitution on peptide stability and activity.
Table 1: Effect of D-Amino Acid Substitution on Proteolytic Stability
| Peptide Sequence (Modification) | Protease/Medium | Half-Life / % Remaining | Reference |
| L-Peptide (Parental) | Proteinase K | < 4 hours (0% remaining) | [1] |
| D-Amino Acid Modified Peptide | Proteinase K | > 24 hours (15% remaining) | [1] |
| Polybia-CP (L-form) | Trypsin & Chymotrypsin | Susceptible to degradation | [10] |
| Polybia-CP (All D-form) | Trypsin & Chymotrypsin | Resistant to degradation | [10] |
| RDP215 (L-form) | Human Serum | Unstable | [5] |
| 9D-RDP215 (D-amino acid substituted) | Human Serum | Stable | [5] |
| l-GLP-2-2G (L-form) | Proteinase K | ~0% remaining after 2 hours | [11] |
| d-GLP-2 analogues | Proteinase K | >70% remaining after 2 hours | [11] |
Table 2: Effect of D-Amino Acid Substitution on Biological Activity & Binding Affinity
| Peptide/Miniprotein (Modification) | Target/Assay | Key Metric (IC₅₀, EC₅₀, ΔTm,app) | Outcome | Reference |
| Villin Headpiece (VHP) with single L-to-D substitutions | Thermal Denaturation | ΔTm,app = -1.2 to -28.5 °C | Significant destabilization of tertiary structure | [7] |
| l-GLP-2 | GLP-2 Receptor (cAMP assay) | EC₅₀ = 40.4 nM | High potency | [11] |
| d-GLP-2 | GLP-2 Receptor (cAMP assay) | EC₅₀ = 1417 nM | Reduced potency vs. L-form | [11] |
| d-GLP-2 E33A | GLP-2 Receptor (cAMP assay) | EC₅₀ = 414 nM | Improved potency over parent d-GLP-2 | [11] |
| WTHPQFAT (and variants) | Streptavidin Binding | Kₐ > 10⁸ M⁻¹ | High affinity for HPQ motif | [9] |
| WTHP(M) QFAT | Streptavidin Binding | Kₐ ≈ 10⁸ M⁻¹ | Affinity maintained | [9] |
| WTHP(C,H,K,P) QFAT | Streptavidin Binding | Kₐ < 10⁵ M⁻¹ | Drastically reduced affinity | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for key assays.
Protocol 1: In Vitro Proteolytic Stability Assay
This protocol is used to determine the half-life of a peptide in the presence of proteases or serum.
-
Peptide Preparation: Synthesize and purify both the L-peptide and its D-valine substituted analogue.[12] Prepare stock solutions (e.g., 10 mM in DMSO) and dilute to a final concentration (e.g., 10-100 µM) in the assay buffer.[13][14]
-
Incubation: Incubate the peptide solution with a protease solution (e.g., trypsin, chymotrypsin) or with human/animal serum (often diluted 1:1 with buffer) at 37°C.[10][13]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching/Protein Precipitation: Immediately stop the enzymatic reaction by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile, ethanol).[13][14] This step also serves to precipitate larger proteins from the serum.
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][13] The amount of remaining peptide is quantified by integrating the area of the corresponding peptide peak in the chromatogram.
-
Data Calculation: Plot the percentage of remaining peptide against time. The data can be fitted to a one-phase exponential decay curve to calculate the peptide's half-life.
Protocol 2: Cell-Based Receptor Activation Assay
This protocol assesses the biological activity (potency) of a peptide by measuring its ability to activate a specific receptor signaling pathway.
-
Cell Culture: Culture cells engineered to express the target receptor (e.g., HEK293 cells transfected with the GLP-2 receptor).[11]
-
Peptide Preparation: Prepare serial dilutions of the L- and D-valine substituted peptides in an appropriate assay buffer.
-
Cell Stimulation: Add the peptide dilutions to the cells and incubate for a specified period to allow for receptor binding and signal transduction.
-
Signal Detection: Measure the downstream signaling response. The method depends on the receptor's pathway. For many G protein-coupled receptors (GPCRs), this involves quantifying the accumulation of second messengers like cyclic AMP (cAMP) using an ELISA or FRET-based biosensor.[11]
-
Data Analysis: Plot the measured signal against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the peptide that elicits 50% of the maximum response.
Visualizations of Key Concepts
The following diagrams illustrate the core principles and workflows associated with D-valine substitution in peptides.
Caption: Stereochemical basis of protease resistance induced by D-amino acid substitution.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of H-D-Val-OtBu.HCl: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of H-D-Val-OtBu.HCl (tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride), ensuring compliance and minimizing environmental impact.
This compound is an amino acid derivative commonly used in peptide synthesis. While some safety data sheets (SDS) may indicate no known hazards, it is crucial to note that the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as an irritant.[1][2] It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Therefore, a cautious approach to its disposal is warranted.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.[1][3]
-
Hand Protection: Chemical-resistant gloves should be worn to avoid skin contact.[4]
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended to prevent respiratory tract irritation.[4]
-
Protective Clothing: A lab coat or other protective clothing should be worn.[4]
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on the quantity and form of the waste (solid powder or in solution). Always adhere to your institution's and local environmental regulations regarding chemical waste.[4]
For Small Quantities of Solid Waste:
-
Collection: Carefully sweep any solid residue into a designated hazardous waste container. Avoid generating dust.
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride".[5] The label should also indicate the associated hazards (e.g., "Irritant").[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[5]
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
For Aqueous Solutions:
Due to its hydrochloride salt form, aqueous solutions of this compound will be acidic. Neutralization may be an option for dilute solutions, but this should only be performed if permitted by local regulations and if the resulting solution is not otherwise hazardous.
-
Dilution: For small quantities of dilute solutions (less than 10% concentration), further dilute with a large volume of cold water (at least 20 parts water).[6][7]
-
Neutralization: Slowly add a dilute basic solution (e.g., sodium bicarbonate or 1M sodium hydroxide) while stirring. Monitor the pH of the solution.
-
pH Verification: Adjust the pH to a neutral range, typically between 6.0 and 8.0, as required by your local wastewater authority.[5]
-
Sewer Disposal (If Permitted): If your local regulations allow, the neutralized, non-hazardous solution can be flushed down the sanitary sewer with copious amounts of water.[6][8][9] Important: Do not dispose of solutions containing other hazardous materials (e.g., heavy metals, other organic solvents) down the drain.[6]
-
Chemical Waste Disposal (If Sewer Disposal is Not Permitted): If sewer disposal is not an option, collect the aqueous waste in a designated hazardous waste container labeled with the chemical name and hazards. Arrange for professional disposal.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated waste.
-
Collection: Place all contaminated solid waste into a designated hazardous waste container.
-
Labeling and Storage: Label and store the container as described above.
-
Disposal: Dispose of the contaminated waste through your institution's hazardous waste program.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| GHS Hazard Codes | H315, H319, H335 | [1][2] |
| Permissible pH for Sewer Disposal | Typically 6.0 - 8.0 (Check local regulations) | [5] |
| Dilution for Neutralization | At least 20 parts water for dilute solutions | [6] |
Experimental Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. H-D-Val-OtBu hydrochloride | C9H20ClNO2 | CID 45108216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. peptide.com [peptide.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. epfl.ch [epfl.ch]
Safeguarding Your Research: A Guide to Handling H-D-Val-OtBu.HCl
Essential safety and logistical information for the proper handling and disposal of H-D-Val-OtBu.HCl, ensuring the protection of laboratory personnel and the integrity of your research.
This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal protocols for this compound (D-Valine tert-butyl ester hydrochloride). Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is summarized in the table below.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical splash goggles should be worn at all times to protect against potential eye contact.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or puncture before use.[1] |
| Body Protection | A full laboratory suit or a lab coat that covers the arms is required to prevent skin contact.[1] |
| Respiratory Protection | A dust respirator should be used, particularly when handling the solid form of the compound, to avoid inhalation of airborne particles.[1] Engineering controls, such as a chemical fume hood, should be the primary means of controlling exposure.[1] |
| Foot Protection | Closed-toe shoes are required. For added protection, especially during bulk handling or in case of spills, boots are recommended.[1] |
Hazard Identification and Safe Handling
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2]
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Avoid creating dust.
-
-
Dissolution:
-
If preparing a solution, add the solid this compound to the solvent slowly.
-
Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Clean all equipment and the work surface to prevent cross-contamination.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Container Management:
-
Disposal Procedure:
-
Dispose of the waste in accordance with federal, state, and local environmental control regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. peptide.com [peptide.com]
- 2. H-D-Val-OtBu hydrochloride | C9H20ClNO2 | CID 45108216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
